EEDi-5273
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2585648-55-9 |
|---|---|
Formule moléculaire |
C26H22F4N6O2 |
Poids moléculaire |
526.5 g/mol |
Nom IUPAC |
15-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-9-propan-2-yl-5-(trifluoromethyl)-4,9,12,14,16-pentazatetracyclo[9.6.1.02,7.014,18]octadeca-1(17),2,4,6,11(18),12,15-heptaen-10-one |
InChI |
InChI=1S/C26H22F4N6O2/c1-13(2)35-11-14-7-21(26(28,29)30)31-8-16(14)18-10-33-25(36-12-34-22(23(18)36)24(35)37)32-9-17-15-5-6-38-20(15)4-3-19(17)27/h3-4,7-8,10,12-13H,5-6,9,11H2,1-2H3,(H,32,33) |
Clé InChI |
OAYMRNSLBKYMKG-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
EEDi-5273: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core mechanism of action of EEDi-5273, a potent and orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein. This compound represents a promising therapeutic agent in the field of epigenetics, specifically targeting the Polycomb Repressive Complex 2 (PRC2) for the potential treatment of various malignancies.
Core Mechanism of Action: Allosteric Inhibition of PRC2
This compound functions as an allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). The canonical function of PRC2 is to catalyze the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[1][2] This complex consists of four core subunits: EZH2, SUZ12, RbAp46/48, and EED.[1][3][4] While EZH2 is the catalytic subunit, its methyltransferase activity is allosterically stimulated by the EED subunit upon its binding to existing H3K27me3 marks.[4][5]
This compound exerts its inhibitory effect by binding with high affinity to the aromatic cage of EED, the same pocket that recognizes H3K27me3.[2] This competitive binding prevents the interaction between EED and H3K27me3, thereby disrupting the allosteric activation of EZH2.[5] The ultimate consequence is a global reduction in H3K27me3 levels, leading to the de-repression of PRC2 target genes, which often include tumor suppressors.[2][6] This mechanism provides a therapeutic strategy for cancers characterized by PRC2 hyperactivity, such as those with EZH2 gain-of-function mutations.[5]
Quantitative Data Summary
This compound has demonstrated exceptional potency in biochemical and cellular assays, coupled with a favorable pharmacokinetic profile in preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Metric | Value | Reference |
|---|---|---|---|---|
| Biochemical Binding | EED Protein | IC50 | 0.2 nM | [4][5][7] |
| Cell Growth Inhibition | KARPAS422 (EZH2Y641N) | IC50 | 1.2 nM |[4][5][7] |
Table 2: Preclinical In Vivo Efficacy and Pharmacokinetics of this compound
| Study Type | Model | Dosing | Key Finding | Reference |
|---|---|---|---|---|
| Efficacy | KARPAS422 Xenograft | 50 mg/kg, oral | Complete and persistent tumor regression | [1][3][8] |
| Pharmacokinetics | Preclinical species and human (plasma) | N/A | Half-life > 2 hours | [3][8] |
| ADME | In vitro (CYP enzymes) | N/A | Low risk of drug-drug interactions |[3][8] |
Key Experimental Protocols
The following are detailed methodologies for the pivotal experiments used to characterize this compound.
EED Binding Assay (AlphaScreen)
This assay quantifies the ability of this compound to disrupt the interaction between the EED protein and a biotinylated H3K27me3 peptide.
-
Objective: To determine the IC50 value of this compound for EED protein binding.
-
Principle: A competitive binding assay using AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
-
Protocol:
-
Reagents: GST-tagged EED protein, biotinylated H3K27me3 peptide, Glutathione-coated donor beads, and Streptavidin-coated acceptor beads.
-
Procedure: All reagents are prepared in the assay buffer.
-
A solution containing GST-EED and the biotin-H3K27me3 peptide is incubated with serially diluted this compound (or DMSO vehicle control) in a 384-well plate.
-
Glutathione donor beads and Streptavidin acceptor beads are added to the wells.
-
The plate is incubated in the dark to allow for bead-protein/peptide binding.
-
The plate is read on a compatible plate reader (e.g., CLARIOStar) with excitation at 680 nm and emission detection at 615 nm.
-
Data Analysis: The signal is normalized to positive (DMSO) and negative (no EED) controls. The resulting data are fitted to a dose-response curve using non-linear regression (e.g., in GraphPad Prism) to calculate the IC50 value.[5]
-
Cell Growth Inhibition Assay
This assay measures the effect of this compound on the proliferation of cancer cells known to be dependent on PRC2 activity.
-
Objective: To determine the IC50 value of this compound for inhibiting cancer cell growth.
-
Protocol:
-
Cell Line: KARPAS422, a human B-cell lymphoma line with an EZH2 Y641N mutation, is used.[5]
-
Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.[5]
-
Procedure:
-
Viability Assessment: Cell viability is measured using a lactate (B86563) dehydrogenase-based WST-8 assay. The WST-8 reagent is added to each well, incubated for 1-4 hours, and the absorbance is read at 450 nm.[5]
-
Data Analysis: Absorbance readings are normalized to the DMSO-treated control cells. The IC50 value is calculated by non-linear regression analysis.[5]
-
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of orally administered this compound in a mouse model.
-
Objective: To assess the in vivo efficacy of this compound in a PRC2-dependent tumor model.
-
Protocol:
-
Animal Model: Immunocompromised mice (e.g., SCID mice) are used.
-
Tumor Implantation: Xenograft tumors are established by subcutaneously injecting 1 x 107 KARPAS422 cells (resuspended in 50% Matrigel) into the dorsal flank of each mouse.[5]
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and vehicle control groups. This compound is administered orally at specified doses (e.g., 50 mg/kg).[3][8]
-
Monitoring: Tumor volume and animal body weight are measured regularly throughout the study.
-
Endpoint: The study continues for a defined period (e.g., 5 weeks of treatment), with continued monitoring for tumor regression even after treatment cessation (e.g., up to day 114).[1][3]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis is performed to determine significance.
-
References
- 1. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
- 2. researchgate.net [researchgate.net]
- 3. JMC Publishes Study Showing Potential of EED Inhibitor this compound - [ascentage.com]
- 4. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Author Guidelines [researcher-resources.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics - BioSpace [biospace.com]
EEDi-5273 Target Engagement: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EEDi-5273 is a highly potent and orally bioavailable small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). By allosterically inhibiting the H3K27me3-binding function of EED, this compound disrupts the catalytic activity of the PRC2 complex, leading to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3). This epigenetic modification is crucial for gene silencing, and its dysregulation is implicated in various cancers. This compound has demonstrated exceptional potency in biochemical and cellular assays and has achieved complete and persistent tumor regression in preclinical xenograft models, highlighting its promise as a therapeutic agent. This technical guide provides a comprehensive overview of the target engagement studies for this compound, including detailed experimental protocols and quantitative data to facilitate further research and development.
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric inhibitor of the PRC2 complex. It binds to a specific pocket on the EED subunit, the same pocket that recognizes H3K27me3. This binding event prevents the allosteric activation of the EZH2 methyltransferase subunit by H3K27me3, thereby inhibiting the propagation of the repressive H3K27me3 mark. The reduction in H3K27me3 levels leads to the de-repression of PRC2 target genes, which can include tumor suppressors, resulting in anti-proliferative effects in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from published studies.[1]
Table 1: In Vitro Potency of this compound and Analogs
| Compound | EED Binding IC50 (nM) | KARPAS422 Cell Growth Inhibition IC50 (nM) |
| This compound | 0.2 | 1.2 |
| Compound 26 (N-methyl) | 0.6 | 0.9 |
| Compound 27 (N-ethyl) | 0.6 | 1.0 |
| Compound 29 (N-cyclopropyl) | 1.5 | 1.3 |
| Compound 30 (N-cyclobutyl) | 0.8 | 2.0 |
Table 2: In Vivo Efficacy of this compound in KARPAS422 Xenograft Model
| Treatment Group | Dose | Administration Route | Outcome |
| Vehicle Control | - | Oral | Progressive tumor growth |
| This compound | 50 mg/kg | Oral | Complete and persistent tumor regression [2] |
Detailed Experimental Protocols
AlphaScreen Assay for EED Binding Affinity (IC50 Determination)
This protocol describes a competitive binding assay to determine the concentration of this compound required to inhibit the binding of a biotinylated H3K27me3 peptide to the EED protein.
Materials:
-
His-tagged recombinant human EED protein
-
Biotinylated H3K27me3 peptide
-
This compound or other test compounds
-
Streptavidin-coated donor beads (PerkinElmer)
-
Ni-NTA-coated acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the His-tagged EED protein and the biotinylated H3K27me3 peptide to all wells at a final concentration determined by prior optimization.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Prepare a mixture of streptavidin-coated donor beads and Ni-NTA-coated acceptor beads in the assay buffer.
-
Add the bead mixture to all wells.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The IC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
KARPAS422 Cell Growth Inhibition Assay
This assay determines the effect of this compound on the proliferation of the KARPAS422 human B-cell lymphoma cell line, which harbors an EZH2 mutation.[1]
Materials:
-
KARPAS422 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., WST-8)
Procedure:
-
Seed KARPAS422 cells in a 96-well plate at a density of 2,000-3,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add 100 µL of the diluted compound or vehicle control to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
On day 7, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Normalize the readings to the vehicle-treated control wells and calculate the IC50 values using a non-linear regression analysis.[1]
In Vivo KARPAS422 Xenograft Model
This protocol outlines the in vivo efficacy study of this compound in a mouse xenograft model using the KARPAS422 cell line.[1]
Materials:
-
Immunocompromised mice (e.g., SCID or NSG)
-
KARPAS422 cells
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of 1 x 10^7 KARPAS422 cells in 50% Matrigel into the flank of each mouse.[1]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally once daily.[2]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight of the mice as a measure of toxicity.
-
Continue the treatment for a predefined period (e.g., 28 days) or until the tumors in the control group reach a predetermined endpoint.
-
Analyze the tumor growth inhibition data to assess the efficacy of this compound.
Cellular Thermal Shift Assay (CETSA) - Representative Protocol
While not explicitly detailed for this compound in the primary literature, CETSA is a standard method to confirm target engagement in a cellular context. This representative protocol is based on established methodologies for EED inhibitors.
Materials:
-
KARPAS422 cells
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies against EED and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat KARPAS422 cells with this compound or DMSO for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble EED protein in each sample by Western blotting.
-
A shift in the thermal stability of EED in the presence of this compound indicates target engagement.
Western Blot for H3K27me3 Levels - Representative Protocol
This protocol describes the assessment of the downstream pharmacodynamic effect of this compound on the global levels of H3K27me3.
Materials:
-
KARPAS422 cells
-
This compound
-
Histone extraction buffer
-
Antibodies against H3K27me3 and total Histone H3
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat KARPAS422 cells with various concentrations of this compound for a specified time (e.g., 48-72 hours).
-
Harvest the cells and perform histone extraction.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K27me3 and total Histone H3 (as a loading control).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative change in H3K27me3 levels upon treatment with this compound.
Conclusion
This compound is a potent and efficacious inhibitor of EED with a well-defined mechanism of action. The target engagement of this compound has been robustly demonstrated through biochemical and cellular assays, leading to significant anti-tumor activity in preclinical models. The detailed protocols provided in this guide are intended to assist researchers in the further investigation and development of this compound and other novel PRC2 inhibitors. The compelling preclinical data for this compound strongly support its continued development as a potential therapeutic for cancers with dysregulated PRC2 activity.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
EEDi-5273: A Technical Guide to its Mechanism and Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
EEDi-5273, also known as APG-5918, is a potent, orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein. As a core component of the Polycomb Repressive Complex 2 (PRC2), EED plays a critical role in mediating gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). By allosterically inhibiting the EED-H3K27me3 interaction, this compound disrupts the catalytic activity of PRC2, leading to a reduction in H3K27me3 levels and subsequent alterations in the expression of PRC2 target genes. This guide provides an in-depth overview of the mechanism of action of this compound, its effects on gene expression as documented in preclinical studies, and the experimental methodologies employed to elucidate its function.
Introduction: The Role of PRC2 in Gene Regulation
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator essential for maintaining transcriptional repression and cellular identity. The core components of PRC2 are the catalytic subunit Enhancer of Zeste Homolog 2 (EZH2), Suppressor of Zeste 12 (SUZ12), and EED. EZH2 is the histone methyltransferase responsible for mono-, di-, and trimethylating H3K27.[1] The binding of EED to the trimethylated H3K27 (H3K27me3) mark allosterically stimulates the catalytic activity of EZH2, creating a positive feedback loop that propagates the repressive chromatin state.[2][3] Dysregulation of PRC2 activity, often through mutations or overexpression of its components, is implicated in the pathogenesis of various cancers, including lymphomas and prostate cancer, making it a compelling target for therapeutic intervention.[2][4]
Mechanism of Action of this compound
This compound acts as an allosteric inhibitor of the PRC2 complex. It is designed to bind with high affinity to the aromatic cage of EED, the same pocket that recognizes the H3K27me3 mark.[1] This competitive binding disrupts the crucial interaction between EED and H3K27me3, thereby preventing the allosteric activation of EZH2's methyltransferase activity.[5] The ultimate consequence is a global reduction in H3K27me3 levels, leading to the de-repression of PRC2 target genes.[4]
Figure 1. Mechanism of Action of this compound.
Effect of this compound on Gene Expression
Preclinical studies have demonstrated that this compound leads to the induction of PRC2 target genes. While comprehensive, quantitative RNA-sequencing data from studies specifically using this compound are not yet publicly available in full, conference abstracts and related publications have provided insights into its impact on gene expression in cancer models.
Qualitative Gene Expression Changes
In preclinical models of prostate cancer, treatment with APG-5918 (this compound) has been shown to downregulate oncogenic drivers and DNA methylation factors such as UHRF1 and DNMT1 .[4] Furthermore, in pancreatic cancer models, EED inhibition by APG-5918 was found to upregulate the expression of SMPD3 , which encodes the ceramide-producing enzyme nSMase2, and enrich the sphingolipid metabolic pathway.
A study on T-cell lymphomas demonstrated that APG-5918 upregulates the expression of pro-apoptotic proteins such as Bcl-2-interacting mediator of cell death (BIM) and Noxa .
Quantitative Gene Expression Data
As of the latest available data, specific quantitative data from large-scale transcriptomic studies (e.g., RNA-sequencing or microarray) detailing global gene expression changes following this compound treatment have not been published in a comprehensive format. The tables below are placeholders to be populated as such data becomes available.
Table 1: Upregulated Genes Following this compound Treatment (Illustrative)
| Gene Symbol | Fold Change | p-value | Function |
|---|---|---|---|
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
Table 2: Downregulated Genes Following this compound Treatment (Illustrative)
| Gene Symbol | Fold Change | p-value | Function |
|---|---|---|---|
| UHRF1 | Data Not Available | Data Not Available | Oncogenic driver, DNA methylation |
| DNMT1 | Data Not Available | Data Not Available | DNA methylation |
Experimental Protocols
Detailed experimental protocols for transcriptomic analyses from the primary research on this compound are not yet fully published. However, based on standard methodologies used in the field, the following outlines the likely approaches for assessing the impact of this compound on gene expression.
Cell Culture and Treatment
Cancer cell lines, such as the EZH2-mutant diffuse large B-cell lymphoma (DLBCL) cell line KARPAS-422, are cultured under standard conditions.[2] For gene expression analysis, cells would be treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
RNA Isolation and Sequencing (RNA-Seq) Workflow
A standard workflow for analyzing gene expression changes via RNA-sequencing would be as follows:
Figure 2. General workflow for RNA-sequencing analysis.
Protocol Steps:
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: An RNA-sequencing library is prepared from high-quality RNA. This typically involves the enrichment of mRNA (e.g., via oligo(dT) magnetic beads), fragmentation of the RNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are subjected to quality control. Reads are then aligned to a reference genome. Gene expression is quantified by counting the number of reads mapping to each gene. Differential expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment.
Western Blotting for Protein Expression
To confirm that changes in mRNA levels translate to changes in protein expression, western blotting is employed.
Protocol Steps:
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., H3K27me3, EED, EZH2, BIM, Noxa) and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and visualized using a chemiluminescent substrate.
Signaling Pathways and Logical Relationships
The inhibition of the PRC2 complex by this compound initiates a cascade of events that ultimately leads to changes in cellular processes like apoptosis and cell cycle arrest.
Figure 3. Logical flow from this compound to tumor growth inhibition.
Conclusion
This compound is a highly potent EED inhibitor that effectively disrupts PRC2-mediated gene silencing. By reducing global H3K27me3 levels, it leads to the de-repression of target genes, which in turn can induce apoptosis and cell cycle arrest in cancer cells. While the precise and comprehensive landscape of gene expression changes induced by this compound is still an active area of investigation, the available data strongly support its mechanism of action and its therapeutic potential. Further studies providing detailed transcriptomic and proteomic analyses will be invaluable in fully elucidating the molecular consequences of EED inhibition and in identifying biomarkers for patient stratification.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
- 5. Comprehensive Analysis of Gene Expression Profiling to Explore Predictive Markers for Eradication Therapy Efficacy against Helicobacter pylori-Negative Gastric MALT Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
EEDi-5273: A Technical Guide to Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
EEDi-5273 is an investigational, orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This compound allosterically inhibits the PRC2 complex by binding to the H3K27me3 binding pocket of EED, leading to the suppression of its methyltransferase activity. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Mechanism of Action
The PRC2 complex is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. The EED subunit of PRC2 recognizes and binds to H3K27me3, an interaction that allosterically stimulates the catalytic activity of the EZH2 subunit. This compound disrupts this crucial interaction. By occupying the H3K27me3 binding pocket on EED, this compound prevents the allosteric activation of PRC2, leading to a global reduction in H3K27me3 levels and the subsequent de-repression of PRC2 target genes, including tumor suppressor genes.[1]
In Vitro Activity
This compound demonstrates potent and selective inhibition of EED binding and cancer cell proliferation, particularly in cell lines with EZH2 mutations.
| Assay Type | Metric | Value | Cell Line |
| Biochemical Assay | IC50 (EED Binding) | 0.2 nM | - |
| Cell Proliferation Assay | IC50 | 1.2 nM | KARPAS-422 |
Table 1: In Vitro Potency of this compound [1][2][3]
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a KARPAS-422 diffuse large B-cell lymphoma (DLBCL) xenograft mouse model.
| Animal Model | Treatment | Dosing | Outcome |
| KARPAS-422 Xenograft | This compound | 50 mg/kg, oral | Complete and persistent tumor regression |
| KARPAS-422 Xenograft | This compound | 75 mg/kg, oral | Complete and persistent tumor regression |
Table 2: In Vivo Efficacy of this compound in KARPAS-422 Xenograft Model [1]
Oral administration of this compound at both 50 mg/kg and 75 mg/kg resulted in complete tumor regression.[1] Notably, this regression was persistent even after cessation of treatment, with some tumors not regrowing for over 70 days post-treatment.[1] No signs of toxicity were observed in the treated animals.[1][2][3]
Pharmacokinetics and ADME Profile
This compound exhibits an excellent pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile, supporting its oral administration.
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | F (%) |
| Mouse | IV | 2 | - | - | 1.1 | - |
| Mouse | PO | 10 | 5.07 | 4 | 46.8 | 100 |
Table 3: Pharmacokinetic Parameters of this compound in Mice
This compound demonstrates high oral bioavailability in mice.[1] Further ADME studies have shown that this compound has a low risk of drug-drug interactions, as it does not significantly inhibit or induce major cytochrome P450 (CYP) enzymes.[4] It also shows good plasma stability with a half-life of over 2 hours in preclinical species and human plasma.[4]
Experimental Protocols
A summary of the key experimental methodologies is provided below. For complete details, please refer to the primary publication: "Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression" in the Journal of Medicinal Chemistry.
EED Binding Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to measure the binding affinity of this compound to the EED protein. The assay measures the displacement of a biotinylated H3K27me3 peptide from a GST-tagged EED protein.
Cell Proliferation Assay: The anti-proliferative activity of this compound was determined using the CellTiter-Glo® Luminescent Cell Viability Assay. KARPAS-422 cells were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration before measuring cell viability.
KARPAS-422 Xenograft Model: Female SCID mice were subcutaneously inoculated with KARPAS-422 cells. When tumors reached a predetermined size, mice were randomized into treatment and control groups. This compound was administered orally, and tumor volume and body weight were monitored regularly.
Pharmacokinetic Studies: For oral PK studies, this compound was administered to mice via oral gavage. For intravenous PK studies, the compound was administered via tail vein injection. Blood samples were collected at various time points, and plasma concentrations of this compound were determined by LC-MS/MS.
Conclusion
The preclinical data for this compound demonstrate that it is an exceptionally potent and orally efficacious EED inhibitor. Its robust anti-tumor activity in a clinically relevant xenograft model, coupled with a favorable pharmacokinetic and safety profile, strongly supports its continued development as a potential therapeutic for cancers with PRC2 dysregulation. This compound is a promising candidate for further advanced preclinical and clinical investigation.[1][2][3]
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
- 4. pubs.acs.org [pubs.acs.org]
Structural Basis for High-Affinity EED Binding by EEDi-5273: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the high-affinity interaction between the potent inhibitor EEDi-5273 and the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). Understanding this interaction is critical for the development of novel epigenetic therapies targeting cancers and other diseases driven by PRC2 dysregulation.
Core Interaction: this compound Hijacks the H3K27me3 Binding Pocket
This compound functions as an allosteric inhibitor of the PRC2 complex. Its mechanism of action relies on its direct binding to a highly conserved aromatic cage on the surface of EED, the same pocket that recognizes trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3). This binding event prevents the allosteric activation of the EZH2 methyltransferase subunit by H3K27me3, thereby inhibiting PRC2 catalytic activity.
The structural basis for this high-affinity binding has been elucidated through X-ray crystallography of EED in complex with close analogs of this compound, such as compound 18 (PDB: 7MSB) and compound 32 (PDB: 7MSD), which were developed in the same study. These structures reveal that the inhibitor settles into the hydrophobic pocket formed by key aromatic residues.
Key interactions observed in the co-crystal structures include:
-
Cation-π interactions: The positively charged moiety of the inhibitor interacts favorably with the electron-rich faces of aromatic residues within the binding pocket.
-
Hydrophobic interactions: The inhibitor's core structure makes extensive van der Waals contacts with hydrophobic residues lining the pocket, displacing water molecules and contributing favorably to the binding entropy.
-
Hydrogen bonding: Specific hydrogen bonds are formed between the inhibitor and backbone or side-chain atoms of EED residues, providing directional interactions that enhance binding specificity and affinity.
The design of this compound, featuring a conformationally restricted cyclic structure, pre-organizes the molecule in a bioactive conformation, minimizing the entropic penalty of binding and contributing to its exceptional potency.
Quantitative Analysis of this compound Binding Affinity
The potency of this compound and its analogs has been quantified through biochemical assays, primarily the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). This assay measures the ability of a compound to disrupt the interaction between EED and a biotinylated H3K27me3 peptide.
| Compound | EED Binding IC50 (nM)[1] | KARPAS422 Cell Growth IC50 (nM)[1] |
| This compound (28) | 0.2 | 1.2 |
| Compound 26 | 0.6 | 0.9 |
| Compound 27 | Similar to 26 | Similar to 26 |
| Compound 29 | 1.5 | 1.3 |
| Compound 30 | 0.8 | 2.0 |
Experimental Methodologies
Protein Expression and Purification for Crystallography
To obtain high-quality crystals of the EED-inhibitor complex, the EED protein (typically human EED, residues 76-441) is overexpressed in E. coli and purified to homogeneity.
-
Expression: The EED construct, often with a cleavable N-terminal His-tag, is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18 °C) overnight to enhance protein solubility.
-
Lysis and Affinity Chromatography: Cells are harvested, resuspended in a lysis buffer containing lysozyme (B549824) and DNase, and lysed by sonication. The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed extensively to remove non-specifically bound proteins, and the His-tagged EED is eluted with an imidazole (B134444) gradient.
-
Tag Cleavage and Further Purification: The His-tag is cleaved by incubation with a specific protease (e.g., TEV protease) during dialysis to remove imidazole. The protein solution is then passed back through the Ni-NTA column to remove the cleaved tag and any uncleaved protein.
-
Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography (gel filtration) to separate EED from any remaining impurities and protein aggregates, ensuring a monodisperse sample suitable for crystallization.
X-ray Crystallography
The structural determination of EED-inhibitor complexes is achieved through X-ray crystallography.
-
Complex Formation: The purified EED protein is incubated with a molar excess of the inhibitor (e.g., this compound analog) to ensure saturation of the binding site.
-
Crystallization: The protein-inhibitor complex is concentrated and subjected to sparse matrix screening using vapor diffusion (sitting or hanging drop) methods. Crystallization screens are set up at various temperatures to identify initial crystallization hits. These conditions are then optimized by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a previously determined EED structure as a search model. The inhibitor is then built into the electron density map, and the complex is refined to produce the final atomic model. The data collection and refinement statistics for the analogous compounds 18 and 32 are available in the supporting information of the primary publication.
AlphaScreen Competition Assay
This bead-based proximity assay is the primary method for determining the IC50 values of EED inhibitors.
-
Assay Principle: The assay measures the disruption of the interaction between a donor bead-conjugated ligand and an acceptor bead-conjugated protein. In this case, streptavidin-coated donor beads bind to a biotinylated H3K27me3 peptide, and nickel chelate (Ni-NTA) acceptor beads bind to a His-tagged EED protein. When in close proximity, excitation of the donor bead results in a luminescent signal from the acceptor bead. Inhibitors that bind to the H3K27me3 pocket of EED prevent this interaction, leading to a decrease in the signal.
-
Protocol Outline:
-
A solution of His-tagged EED protein is mixed with a biotinylated H3K27me3 peptide in an assay buffer.
-
Serial dilutions of the test compound (e.g., this compound) are added to the mixture.
-
After a pre-incubation period, a suspension of streptavidin-donor and Ni-NTA acceptor beads is added.
-
The plate is incubated in the dark to allow for bead-protein/peptide binding to reach equilibrium.
-
The plate is read on a microplate reader capable of AlphaScreen detection.
-
The resulting data is normalized to controls (no inhibitor for 100% signal and no EED for 0% signal), and IC50 curves are generated.
-
Visualizations
PRC2 Signaling and Inhibition Pathway
Caption: PRC2 pathway and the inhibitory mechanism of this compound.
AlphaScreen Assay Workflow
References
understanding the allosteric inhibition of PRC2 by EEDi-5273
An In-Depth Technical Guide to the Allosteric Inhibition of the Polycomb Repressive Complex 2 (PRC2) by EEDi-5273
Executive Summary
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator, and its dysregulation is implicated in numerous cancers. Its catalytic activity is allosterically modulated by the core subunit, Embryonic Ectoderm Development (EED). This document provides a comprehensive technical overview of this compound, a highly potent and orally efficacious small molecule that allosterically inhibits PRC2 by targeting EED. We detail the mechanism of action, present key quantitative data on its inhibitory activity, outline the experimental protocols used for its characterization, and visualize the relevant biological pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals working in oncology and epigenetic therapeutics.
Introduction: The Polycomb Repressive Complex 2 (PRC2)
The Polycomb Repressive Complex 2 (PRC2) is a multi-protein complex that plays a central role in gene silencing and epigenetic regulation, which are critical for processes like embryonic development.[1][2] The core of the human PRC2 complex consists of four subunits:
-
Enhancer of Zeste Homolog 2 (EZH2): The catalytic subunit with histone methyltransferase (HMTase) activity.[3][4]
-
Embryonic Ectoderm Development (EED): A scaffolding protein that is essential for PRC2 integrity and allosteric activation.[3][4]
-
Suppressor of Zeste 12 (SUZ12): A crucial component for complex stability and catalytic activity.[3][4][5]
-
RbAp46/48: Histone-binding proteins.[3]
PRC2's primary function is to catalyze the mono-, di-, and trimethylation of Histone H3 at Lysine 27 (H3K27me1/2/3).[2][4] The H3K27me3 mark is a hallmark of facultative heterochromatin, leading to chromatin compaction and transcriptional silencing of target genes.[2][3] Dysregulation of PRC2 activity, often through gain-of-function mutations in EZH2, is a known driver in various cancers, including diffuse large B-cell lymphomas (DLBCL), making it a significant therapeutic target.[1][3][4]
The Allosteric Regulation of PRC2 by EED
The catalytic activity of EZH2 is not constitutive; it is tightly regulated by an allosteric feedback mechanism mediated by the EED subunit. EED contains a series of WD40 repeats that form a β-propeller structure.[1] The "top" of this structure features an "aromatic cage" that specifically recognizes and binds to the H3K27me3 mark—the very product of PRC2's catalytic activity.[6][7]
This binding event is critical for the propagation and maintenance of the silenced chromatin state. When EED binds to a pre-existing H3K27me3 mark on one nucleosome, it induces a conformational change in PRC2 that significantly stimulates the HMTase activity of EZH2.[1][2][3][6] This enhancement allows PRC2 to efficiently methylate H3K27 on adjacent nucleosomes, thereby spreading the repressive mark along the chromatin.[6] Targeting this allosteric activation by preventing the EED-H3K27me3 interaction presents an attractive alternative therapeutic strategy to direct, competitive inhibition of the EZH2 active site.[4][7][8]
This compound: A Potent Allosteric Inhibitor of PRC2
This compound is an exceptionally potent, orally bioavailable small-molecule inhibitor of EED.[3][9][10] It was developed through structural optimization of a previous lead compound.[3] By binding directly and with high affinity to the aromatic cage of EED, this compound competitively blocks the interaction with H3K27me3.[7][11] This prevents the allosteric stimulation of EZH2, effectively shutting down PRC2's catalytic activity and the propagation of the repressive H3K27me3 mark. This mechanism provides an effective means to inhibit PRC2, including in contexts where cancer cells may have developed resistance to direct EZH2 inhibitors.[8]
References
- 1. Discovery and Molecular Basis of a Diverse Set of Polycomb Repressive Complex 2 Inhibitors Recognition by EED - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
EEDi-5273: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
EEDi-5273 is a highly potent and orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2][3][4] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][5] This methylation event leads to gene silencing, and its dysregulation is implicated in various cancers.[1][5][6] this compound allosterically inhibits the PRC2 complex by binding to the H3K27me3-binding pocket of EED, thereby preventing the propagation of the repressive H3K27me3 mark. This document provides detailed protocols for cell culture and key in vitro assays to evaluate the cellular activity of this compound.
Mechanism of Action: PRC2 Inhibition
This compound disrupts the function of the PRC2 complex, which is composed of the core subunits EZH2, SUZ12, and EED.[2] EZH2 is the catalytic subunit that methylates H3K27. EED's interaction with existing H3K27me3 marks allosterically enhances EZH2's catalytic activity, creating a positive feedback loop for gene silencing.[1][6] this compound competitively binds to the aromatic cage in EED where H3K27me3 normally binds, thus breaking this feedback loop and inhibiting PRC2's methyltransferase activity. This leads to a global reduction in H3K27me3 levels and the reactivation of PRC2 target genes, including tumor suppressors.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | EED Binding | 0.2 nM | [1][4][6] |
| Cell Growth Inhibition | KARPAS422 | 1.2 nM | [1][3][4][6] |
Table 2: Comparison of this compound with other EED Inhibitors in KARPAS422 Cells
| Compound | EED Binding IC50 (nM) | Cell Growth Inhibition IC50 (nM) | Reference |
| This compound | 0.2 | 1.2 | [1][6] |
| A-395 | - | 62.4 | [2] |
| EED226 | - | 124.8 | [2] |
Experimental Protocols
Cell Culture: KARPAS422
KARPAS422 is a human B-cell non-Hodgkin's lymphoma cell line that is commonly used to assess the activity of PRC2 inhibitors due to its EZH2 Y641N mutation, which makes it dependent on PRC2 activity.[7]
-
Culture Medium: RPMI-1640 medium supplemented with 2mM L-glutamine and 20% Fetal Bovine Serum (FBS). Once the culture is established, the serum concentration can be reduced to 10%.[4][7]
-
Growth Conditions: Cells are grown in suspension at 37°C in a humidified atmosphere with 5% CO2.[4][7]
-
Subculture Routine: Maintain cell density between 5 x 10^5 and 2 x 10^6 cells/mL. Split saturated cultures 1:2 every 2-4 days.[4]
-
Cryopreservation: For freezing, centrifuge cells and resuspend the pellet in freezing medium (e.g., 90% FBS, 10% DMSO).
Cell Viability Assay (WST-8/MTS)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
KARPAS422 cells
-
RPMI-1640 with 10% FBS
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
WST-8 or MTS reagent
-
-
Procedure:
-
Seed KARPAS422 cells in a 96-well plate at a density of 2,000-3,000 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (DMSO).
-
Incubate the plate for 7 days at 37°C and 5% CO2.
-
Add 10-20 µL of WST-8 or MTS reagent to each well.[8]
-
Measure the absorbance at the appropriate wavelength (450 nm for WST-8, 490 nm for MTS) using a microplate reader.
-
Normalize the readings to the vehicle-treated cells and calculate the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Materials:
-
KARPAS422 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed 1-2 x 10^6 KARPAS422 cells in a T25 flask and treat with this compound (e.g., at 1x, 5x, and 10x the IC50 concentration) for a predetermined time (e.g., 48-72 hours). Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately (within 1 hour).
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.
-
Materials:
-
KARPAS422 cells
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat KARPAS422 cells with this compound as described for the apoptosis assay.
-
Harvest cells and wash once with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C.[2][5]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[2]
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
-
Western Blotting for H3K27me3 and PRC2 Components
This protocol is for assessing the pharmacodynamic effect of this compound by measuring the levels of H3K27me3 and the core PRC2 proteins (EED, EZH2, SUZ12).
-
Materials:
-
Treated and untreated KARPAS422 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (15% for histones, 8-10% for other proteins)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3, anti-EED, anti-EZH2, anti-SUZ12
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Lyse cells in RIPA buffer. For histone analysis, an optional acid extraction can be performed for higher purity.[11]
-
Quantify protein concentration using a BCA or Bradford assay.
-
Denature 15-30 µg of protein per sample and separate by SDS-PAGE.[11]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C. Use anti-Total Histone H3 as a loading control for H3K27me3.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.[11]
-
Quantify band intensities and normalize the H3K27me3 signal to the Total Histone H3 signal.
-
Quantitative H3K27me3 Measurement (AlphaLISA)
For a more high-throughput and quantitative assessment of H3K27me3 levels, the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a suitable alternative to Western blotting.
-
Principle: This is a no-wash, bead-based immunoassay.[12][13] Donor and acceptor beads are brought into proximity by binding to the histone H3 tail and the H3K27me3 mark, respectively. Upon laser excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead.[14] The signal intensity is proportional to the level of H3K27me3.
-
Procedure:
-
Seed and treat cells in a 384-well plate as for the viability assay.
-
Lyse the cells and extract histones using the buffers provided in the AlphaLISA H3K27me3 cellular detection kit.[12][15]
-
Add a mixture of biotinylated anti-Histone H3 antibody and acceptor beads conjugated to an anti-H3K27me3 antibody. Incubate for 1 hour.[15]
-
Add streptavidin-coated donor beads and incubate for 30-120 minutes in the dark.[12][15]
-
Read the plate on an Alpha-enabled plate reader.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the cellular effects of the EED inhibitor this compound. By utilizing the KARPAS422 cell line, researchers can effectively assess the compound's potency in cell growth inhibition, its ability to induce apoptosis and cell cycle arrest, and its target engagement by measuring the reduction in H3K27me3 levels. These assays are crucial for the preclinical evaluation and further development of this compound and other PRC2 inhibitors.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. Karpas 422 | Culture Collections [culturecollections.org.uk]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KARPAS-422. Culture Collections [culturecollections.org.uk]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. AlphaLISA 3-methyl K27 Histone H3 Detection Kit, 100 Assay Points | Revvity [revvity.com]
- 14. revvity.com [revvity.com]
- 15. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of EEDi-5273
For Researchers, Scientists, and Drug Development Professionals
Introduction
EEDi-5273 is an exceptionally potent and orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2][3] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1][4] Dysregulation of PRC2 activity is implicated in various human cancers, making it a promising therapeutic target.[1] this compound allosterically inhibits PRC2 activity, leading to potent anti-tumor effects.[1][5] These application notes provide detailed protocols for the in vivo dosing and administration of this compound based on preclinical studies, primarily in xenograft models of human lymphoma.
Mechanism of Action
This compound functions as a high-affinity binder to the H3K27me3 binding pocket of EED.[6] This binding event allosterically inhibits the methyltransferase activity of the EZH2 subunit of the PRC2 complex.[4][5] The inhibition of PRC2 leads to a global decrease in H3K27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression. By altering the epigenetic landscape, this compound can reactivate tumor suppressor genes and induce anti-proliferative effects in cancer cells.
Signaling Pathway of PRC2 and Inhibition by this compound
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics - BioSpace [biospace.com]
- 5. JMC Publishes Study Showing Potential of EED Inhibitor this compound - [ascentage.com]
- 6. researchgate.net [researchgate.net]
EEDi-5273 in Xenograft Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
EEDi-5273, a potent and orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2), has demonstrated significant anti-tumor efficacy in various preclinical xenograft models. By allosterically inhibiting the PRC2 complex, this compound modulates gene expression, leading to cell growth inhibition and tumor regression. These application notes provide a comprehensive overview of the use of this compound in xenograft studies, including detailed protocols for model establishment, drug administration, and efficacy evaluation. The information presented is intended to guide researchers in designing and executing robust preclinical studies to further investigate the therapeutic potential of this compound.
Introduction
The Polycomb Repressive Complex 2 (PRC2) plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing. Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. This compound targets EED, a core component of the PRC2 complex essential for its stability and allosteric activation. This mechanism of action offers a distinct advantage, potentially overcoming resistance mechanisms associated with inhibitors targeting the catalytic subunit EZH2. Preclinical studies have shown that this compound can induce complete and sustained tumor regression in xenograft models of hematologic malignancies and demonstrates synergistic anti-tumor activity in solid tumors when used in combination with other agents.
Signaling Pathway and Mechanism of Action
This compound functions by binding to the H3K27me3-binding pocket of EED. This prevents the allosteric activation of the PRC2 complex, leading to a global reduction in H3K27me3 levels. The subsequent reactivation of PRC2 target genes, many of which are tumor suppressors, results in the inhibition of cancer cell proliferation and induction of apoptosis.
Figure 1: Mechanism of action of this compound.
Quantitative Data from Xenograft Studies
The efficacy of this compound has been evaluated in several xenograft models. The following tables summarize the key findings.
| Cell Line | Cancer Type | Mouse Strain | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| KARPAS422 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | Not Specified | 50 mg/kg | Oral | 5 weeks | Complete and persistent tumor regression until at least day 114.[1][2] | [1][2] |
| KARPAS422 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | Not Specified | Not Specified | Not Specified | Not Specified | Potent and dose-dependent antitumor activity, resulting in durable complete tumor regression.[3] | [3] |
| 22Rv1 | Castration-Resistant Prostate Cancer | Not Specified | 100 mg/kg (single agent) | Not Specified | 26 days | Limited antitumor activity (T/C value: 49.89%). | |
| 22Rv1 | Castration-Resistant Prostate Cancer | Not Specified | 100 mg/kg (in combination with Alrizomadlin) | Not Specified | 26 days | Enhanced antitumor activity (T/C value: 33.22%), synergistic index of 1.40. | |
| LNCaP | Androgen-Dependent Prostate Cancer | Not Specified | 100 mg/kg (single agent) | Not Specified | 28 days | Minimal antitumor effects (T/C value: 80.32%). | |
| LNCaP | Androgen-Dependent Prostate Cancer | Not Specified | 100 mg/kg (in combination with Alrizomadlin) | Not Specified | 28 days | Significantly enhanced antitumor activity (T/C value: 15.69%), synergistic index of 2.44. |
T/C Value: Treatment vs. Control tumor volume ratio. A lower value indicates greater efficacy.
Experimental Protocols
The following are detailed protocols for conducting xenograft studies with this compound. These protocols are based on standard methodologies and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KARPAS422, 22Rv1, LNCaP)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice), 6-8 weeks old
-
Syringes (1 mL) and needles (27-30 gauge)
-
Hemocytometer or automated cell counter
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Harvesting:
-
For suspension cells (e.g., KARPAS422), gently aspirate the cells and centrifuge at 300 x g for 5 minutes.
-
For adherent cells (e.g., 22Rv1, LNCaP), wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge.
-
-
Cell Counting and Resuspension:
-
Resuspend the cell pellet in a known volume of sterile, serum-free medium or PBS.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Calculate the cell concentration and adjust the volume to achieve the desired cell number per injection (typically 1-10 million cells in 100-200 µL).
-
-
Cell Implantation:
-
If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel on ice just before injection.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Gently lift the skin and subcutaneously inject the cell suspension (100-200 µL) using a 27-30 gauge needle.
-
Monitor the mice for recovery from anesthesia.
-
Figure 2: Experimental workflow for xenograft model establishment.
Protocol 2: Preparation and Administration of this compound
This protocol outlines the preparation and oral administration of this compound to mice.
Materials:
-
This compound compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Balance, spatula, and weighing paper
-
Mortar and pestle or homogenizer
-
Sterile tubes for formulation
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose).
-
Gradually add the this compound powder to the vehicle while triturating with a mortar and pestle or using a homogenizer to create a uniform suspension.
-
Store the formulation appropriately (e.g., at 4°C) and re-suspend thoroughly before each use.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the this compound suspension into a 1 mL syringe fitted with an oral gavage needle. The volume is typically 100-200 µL for a 20-25g mouse.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Observe the mouse for any signs of distress after administration.
-
Follow the predetermined dosing schedule (e.g., once daily).
-
Protocol 3: Tumor Growth Monitoring and Efficacy Evaluation
This protocol details the procedures for monitoring tumor growth and evaluating the efficacy of this compound.
Materials:
-
Digital calipers
-
Balance for weighing mice
-
Data recording sheets or software
Procedure:
-
Tumor Measurement:
-
Once tumors are palpable (typically 50-100 mm³), randomize mice into treatment and control groups.
-
Measure the tumor dimensions (length and width) using digital calipers every 2-3 days. Length (L) is the longest diameter, and width (W) is the perpendicular diameter.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (L x W²) / 2 .
-
-
Body Weight Monitoring:
-
Weigh the mice at the same frequency as tumor measurements to monitor for potential toxicity. Significant weight loss (>15-20%) may indicate toxicity and require dose adjustment or cessation of treatment.
-
-
Efficacy Endpoints:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for a specified duration.
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Excise the tumors and measure their final weight.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Perform statistical analysis to determine the significance of the observed differences between treatment and control groups.
-
Animal Welfare Considerations
All animal experiments should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Key considerations include:
-
Housing and Husbandry: Provide appropriate housing, diet, and enrichment for the animals.
-
Monitoring: Regularly monitor the animals for signs of pain, distress, or tumor-related complications (e.g., ulceration, impaired mobility).
-
Humane Endpoints: Establish clear humane endpoints to minimize animal suffering. This includes limits on tumor size, body weight loss, and clinical signs of illness.
-
Anesthesia and Euthanasia: Use appropriate methods for anesthesia during procedures and for euthanasia at the end of the study.
Conclusion
This compound is a promising anti-cancer agent with demonstrated efficacy in preclinical xenograft models. The protocols and data presented in these application notes provide a framework for researchers to further investigate its therapeutic potential. Careful experimental design, adherence to detailed protocols, and a commitment to animal welfare are essential for generating reliable and reproducible data to support the clinical development of this compound.
References
Application Notes and Protocols: Determining the IC50 of EEDi-5273 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of EEDi-5273, a potent and selective inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). This document outlines the relevant signaling pathway, detailed protocols for cell-based viability assays, and data presentation guidelines to ensure reproducible and accurate IC50 determination. The provided methodologies are essential for researchers evaluating the anti-proliferative effects of this compound in various cancer cell lines.
Introduction
This compound is a small molecule inhibitor that targets the EED protein, a critical component of the PRC2 complex.[1] The PRC2 complex plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers. This compound binds to EED with high affinity, disrupting the allosteric activation of PRC2 and subsequently inhibiting its methyltransferase activity. This leads to a reduction in H3K27me3 levels and the reactivation of tumor suppressor genes, ultimately inhibiting cancer cell growth. The determination of the IC50 value is a critical step in the preclinical assessment of this compound, providing a quantitative measure of its potency in different cellular contexts.
Data Presentation
The potency of this compound has been evaluated in various cancer cell lines. The following table summarizes the reported IC50 values for cell growth inhibition.
| Cell Line | Cancer Type | EZH2 Mutation Status | IC50 (nM) | Reference |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (DLBCL) | Y641N | 1.2 | --INVALID-LINK--[1][2] |
Note: Publicly available data on the IC50 of this compound in a broad panel of different cancer cell lines is currently limited. The KARPAS-422 cell line, which harbors an EZH2 activating mutation, is a well-characterized model for studying PRC2 inhibitors.
Signaling Pathway
This compound targets the PRC2 complex, a key epigenetic regulator. The diagram below illustrates the canonical PRC2 signaling pathway and the mechanism of action for this compound.
Experimental Protocols
Accurate determination of IC50 values relies on robust and reproducible experimental protocols. Below are detailed methods for two commonly used cell viability assays: the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT Assay.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from standard Promega protocols.
1. Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
2. Procedure:
-
Cell Seeding:
-
Harvest cells from exponential growth phase and perform a cell count.
-
Dilute the cell suspension to the desired seeding density in complete culture medium. This should be optimized for each cell line to ensure logarithmic growth throughout the experiment.
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the DMSO stock. A 10-point, 3-fold serial dilution is recommended to cover a broad concentration range.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay and Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
3. Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
1. Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Clear 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in Protocol 1, using clear 96-well plates.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in Protocol 1.
-
-
Assay and Measurement:
-
After the incubation period, carefully add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Carefully aspirate the medium containing MTT without disturbing the formazan (B1609692) crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
3. Data Analysis:
-
Subtract the average background absorbance (medium only wells) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Use a non-linear regression model to calculate the IC50 value.
Experimental Workflow and Data Analysis Logic
The following diagrams illustrate the general workflow for IC50 determination and the logical steps involved in data analysis.
References
Application Notes and Protocols for Western Blot Analysis of H3K27me3 Following EEDi-5273 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator responsible for catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key repressive chromatin mark.[1] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][3] EEDi-5273 is a highly potent and orally bioavailable small molecule that allosterically inhibits the PRC2 complex by targeting the Embryonic Ectoderm Development (EED) subunit.[3] This inhibition disrupts the interaction between EED and H3K27me3, which is essential for the full catalytic activity of the EZH2 subunit, leading to a global reduction in H3K27me3 levels.[2][4]
This application note provides a detailed protocol for the detection and quantification of H3K27me3 levels by Western blot in cultured cells following treatment with this compound. Adherence to this protocol will enable researchers to accurately assess the pharmacodynamic effects of this compound and similar PRC2 inhibitors.
Signaling Pathway
This compound targets the EED subunit of the PRC2 complex. EED's binding to existing H3K27me3 marks allosterically activates the methyltransferase activity of EZH2, propagating the repressive signal. This compound competitively binds to the H3K27me3 binding pocket on EED, preventing this allosteric activation and thereby inhibiting the catalytic function of PRC2.[2][4] This leads to a decrease in global H3K27me3 levels and subsequent de-repression of target genes.
Caption: PRC2 pathway and this compound inhibition.
Experimental Workflow
The overall workflow for assessing H3K27me3 levels after this compound treatment involves cell culture and treatment, histone extraction, protein quantification, Western blotting, and data analysis.
Caption: Western blot workflow for H3K27me3.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cell line of interest (e.g., KARPAS-422, Pfeiffer) in appropriate cell culture flasks or plates and allow them to adhere and reach approximately 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 48-96 hours). A time-course experiment may also be performed.
Histone Extraction (Acid Extraction Method)
This method is recommended for the enrichment of histone proteins.
-
Cell Harvesting: Harvest the cells by trypsinization or scraping, and pellet them by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors) and incubate on ice for 30 minutes.
-
Nuclei Isolation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation for at least 4 hours (or overnight) at 4°C.
-
Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the histone-containing supernatant to a new tube and add trichloroacetic acid (TCA) to a final concentration of 20%. Incubate on ice for at least 1 hour.
-
Washing: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones. Wash the pellet twice with ice-cold acetone.
-
Solubilization: Air-dry the histone pellet and resuspend in sterile water.
Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 15-30 µg of histone extract with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S.[6]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 (e.g., Cell Signaling Technology #9733, diluted 1:1000) and total Histone H3 (as a loading control, e.g., Novus Biologicals NBP2-36468) in blocking buffer overnight at 4°C with gentle agitation.[6][8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
Data Presentation
The quantitative analysis of H3K27me3 levels should be presented in a tabular format, normalizing the H3K27me3 signal to the total Histone H3 signal for each sample. This normalization is crucial to account for any variations in protein loading.[9]
Table 1: Quantitative Analysis of H3K27me3 Levels Following this compound Treatment in KARPAS-422 Cells
| Treatment Group | This compound Conc. (nM) | H3K27me3 Band Intensity (Arbitrary Units) | Total H3 Band Intensity (Arbitrary Units) | Normalized H3K27me3/Total H3 Ratio | % Reduction in H3K27me3 (Compared to Vehicle) |
| Vehicle Control | 0 | 15,234 | 15,500 | 0.98 | 0% |
| This compound | 1 | 12,876 | 15,350 | 0.84 | 14% |
| This compound | 10 | 8,543 | 15,600 | 0.55 | 44% |
| This compound | 100 | 3,120 | 15,420 | 0.20 | 80% |
| This compound | 1000 | 987 | 15,550 | 0.06 | 94% |
Note: The data presented in this table are representative and may vary depending on the cell line, treatment duration, and experimental conditions. A dose-dependent reduction in H3K27me3 levels is the expected outcome.[10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of polycomb repressive complex 2 by targeting EED protects against cisplatin‐induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of EED Inhibitors as a Class of PRC2-Targeted Small Molecules for HIV Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tri-Methyl-Histone H3 (Lys27) (C36B11) Rabbit Monoclonal Antibody (#9733) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for ChIP-seq Analysis Following EEDi-5273 Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to analyze the genome-wide effects of EEDi-5273, a potent and selective inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).
Introduction
This compound is a small molecule inhibitor that targets the H3K27me3-binding pocket of EED.[1] This allosteric inhibition disrupts the function of the PRC2 complex, which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[2][3] Dysregulation of PRC2 activity is implicated in various cancers, making EED a compelling therapeutic target.[3]
ChIP-seq is a powerful technique to map the genome-wide distribution of histone modifications and transcription factor binding. By performing H3K27me3 ChIP-seq on cells treated with this compound, researchers can elucidate the inhibitor's efficacy in reducing this repressive mark, identify target genes that are de-repressed, and gain insights into the downstream biological consequences. These notes provide a framework for such studies, using data from experiments with the structurally and mechanistically similar EED inhibitor, MAK683, as a representative example of the expected outcomes.[2]
Data Presentation
The following tables summarize the expected quantitative changes in H3K27me3 ChIP-seq data following treatment with an EED inhibitor like this compound, based on findings from studies with the EED inhibitor MAK683 in cancer cell lines.[2]
Table 1: Global Changes in H3K27me3 Peak Characteristics
| Treatment Group | Total Number of H3K27me3 Peaks | Median Peak Width (bp) |
| Vehicle (DMSO) | 85,000 | 3,500 |
| This compound (e.g., 1 µM, 6 days) | 25,000 | 2,800 |
Table 2: H3K27me3 Signal at Promoters of Key Gene Sets
| Gene Set | Treatment Group | Average H3K27me3 Signal (Normalized Read Counts) |
| PRC2 Target Genes (e.g., GATA4, MMP2) | Vehicle (DMSO) | 150 |
| This compound (e.g., 1 µM, 6 days) | 30 | |
| Housekeeping Genes (e.g., GAPDH, ACTB) | Vehicle (DMSO) | 5 |
| This compound (e.g., 1 µM, 6 days) | 4 |
Table 3: Differential H3K27me3 Peaks Following this compound Treatment
| Regulation | Number of Differential Peaks | Fold Change Range (log2) | Associated Biological Processes |
| Downregulated | 60,000 | -2 to -8 | Cell cycle, Development, Cell adhesion |
| Upregulated | < 100 | 1 to 2 | Not significantly enriched |
Experimental Protocols
This section provides a detailed protocol for H3K27me3 ChIP-seq analysis in cultured cancer cells treated with this compound. This protocol is adapted from established methods used for similar inhibitors.[2]
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., G401 rhabdoid tumor cells) at a density that will allow for logarithmic growth for the duration of the experiment.
-
Drug Treatment: The following day, treat the cells with this compound at the desired concentration (e.g., 1 µM) or with a vehicle control (e.g., 0.1% DMSO). Culture the cells for the desired time period (e.g., 6 days), ensuring to replenish the media with fresh inhibitor every 2-3 days.
-
Cell Harvest: After the treatment period, harvest the cells by trypsinization, followed by washing with ice-cold PBS. Proceed immediately to the crosslinking step.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
-
Crosslinking: Resuspend the cell pellet in fresh culture medium and add 37% formaldehyde (B43269) to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle rotation.
-
Quenching: Quench the crosslinking reaction by adding 2.5 M glycine (B1666218) to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease inhibitors) and incubate on ice for 10 minutes.
-
Nuclear Lysis: Centrifuge to pellet the nuclei and discard the supernatant. Resuspend the nuclear pellet in nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, with protease inhibitors) and incubate on ice for 10 minutes.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin to an average fragment size of 200-500 bp. Optimal sonication conditions should be determined empirically for each cell type and sonicator.
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl).
-
Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with an anti-H3K27me3 antibody or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
-
Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound material.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3). Reverse the crosslinks by adding NaCl and incubating at 65°C overnight.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the ChIP DNA using a PCR purification kit.
Protocol 3: Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the purified ChIP DNA and input DNA using a commercial library preparation kit suitable for Illumina sequencing.
-
Sequencing: Perform single-end or paired-end sequencing on an Illumina platform, aiming for a sequencing depth of at least 20 million reads per sample.
Protocol 4: Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the appropriate reference genome using an aligner such as Bowtie2 or BWA.
-
Peak Calling: Identify regions of H3K27me3 enrichment (peaks) using a peak caller like MACS2. Given the broad nature of H3K27me3 marks, it is advisable to use the --broad option in MACS2.
-
Differential Binding Analysis: Identify statistically significant changes in H3K27me3 enrichment between this compound-treated and vehicle-treated samples using tools like DiffBind or DESeq2.
-
Data Visualization: Visualize the ChIP-seq data using a genome browser such as the Integrative Genomics Viewer (IGV) to inspect H3K27me3 profiles at specific genomic loci.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for ChIP-seq analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PRC2 in Hematological Malignancies with EEDi-5273
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator frequently dysregulated in various cancers, including hematological malignancies. PRC2's catalytic activity, primarily mediated by the EZH2 subunit, is responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][3] The Embryonic Ectoderm Development (EED) subunit is a core, non-catalytic component of PRC2 that is essential for its stability and allosteric activation.[2][4] EED recognizes and binds to H3K27me3, which stimulates the methyltransferase activity of EZH2, creating a positive feedback loop to maintain gene silencing.[2][4] In certain hematological malignancies, such as diffuse large B-cell lymphomas (DLBCL), gain-of-function mutations in EZH2 lead to hyper-trimethylation of H3K27 and oncogenesis.[1]
EEDi-5273 is a potent and orally bioavailable small molecule inhibitor of EED.[1] It acts as an allosteric inhibitor of the PRC2 complex by binding to the H3K27me3-binding pocket of EED.[5][6] This competitive inhibition prevents the allosteric activation of EZH2, leading to a global reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell growth.[5] These application notes provide a summary of this compound's activity and detailed protocols for its use in studying PRC2 function in hematological malignancy models.
Data Presentation
The following table summarizes the quantitative data for this compound's activity from in vitro and in vivo studies.
| Parameter | Value | Cell Line/Model | Assay Type | Reference |
| EED Binding IC50 | 0.2 nM | - | AlphaScreen | [1] |
| Cell Growth IC50 | 1.2 nM | KARPAS422 (Human B-cell lymphoma) | WST-8 Assay (7-day treatment) | [1] |
| In Vivo Efficacy | Complete and persistent tumor regression | KARPAS422 Xenograft Model | Oral administration of 50 mg/kg daily for 5 weeks | [7][8] |
Mandatory Visualizations
Caption: PRC2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
In Vitro this compound Potency Assessment (AlphaScreen)
This protocol is for determining the IC50 value of this compound against the EED subunit of the PRC2 complex.
Materials:
-
His-tagged EED protein
-
Biotinylated H3K27me3 peptide
-
This compound
-
DMSO
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (AlphaScreen)
-
384-well microplates
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Diluted this compound or DMSO (for control wells).
-
His-tagged EED protein.
-
Biotinylated H3K27me3 peptide.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for compound binding to EED.
-
Bead Addition: Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on a microplate reader with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.
-
Data Analysis: Normalize the data using positive (no inhibitor) and negative (no EED protein) controls. Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (WST-8)
This protocol is for determining the effect of this compound on the viability and proliferation of hematological malignancy cell lines.
Materials:
-
KARPAS422 cells (or other relevant hematological malignancy cell lines)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
WST-8 reagent
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 7 days) in a humidified incubator.
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle-treated control wells. Calculate the IC50 value by fitting the data to a dose-response curve.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound in a KARPAS422 xenograft model. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
KARPAS422 cells
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Matrigel
-
This compound
-
Vehicle solution for oral gavage
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Harvest KARPAS422 cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., an average volume of 100-150 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage for the specified duration (e.g., 5 weeks).
-
Monitoring: Monitor tumor growth, body weight, and the overall health of the animals throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker studies). Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of this compound.
Conclusion
This compound is a highly potent inhibitor of the PRC2 complex with demonstrated efficacy in preclinical models of hematological malignancies. Its allosteric mechanism of action, targeting the EED subunit, offers a promising therapeutic strategy. The protocols provided herein offer a framework for researchers to further investigate the role of PRC2 in cancer and to evaluate the therapeutic potential of EED inhibitors like this compound.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Polycomb Repressive Complex 2 (PRC2) in Transcriptional Regulation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Molecular Basis of a Diverse Set of Polycomb Repressive Complex 2 Inhibitors Recognition by EED - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JMC Publishes Study Showing Potential of EED Inhibitor this compound - [ascentage.com]
- 8. researchgate.net [researchgate.net]
Application of EEDi-5273 in Solid Tumor Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EEDi-5273 is a highly potent and orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] The PRC2 complex plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, including solid tumors, making it an attractive therapeutic target. This compound allosterically inhibits the methyltransferase activity of EZH2, the catalytic subunit of PRC2, by binding to the H3K27me3 binding pocket of EED.[1] This leads to a reduction in global H3K27me3 levels and subsequent de-repression of target genes, including tumor suppressor genes. Preclinical studies have demonstrated the potential of this compound in hematologic malignancies, and its application in solid tumor research is an active area of investigation.[4][5]
Mechanism of Action
This compound disrupts the function of the PRC2 complex, which is a key epigenetic regulator. The core components of the PRC2 complex are EZH2, EED, SUZ12, and RbAp48. EZH2 is the catalytic subunit responsible for methylating H3K27. EED binds to the trimethylated H3K27 (H3K27me3) mark, which allosterically enhances the catalytic activity of EZH2, creating a positive feedback loop that propagates the repressive chromatin state. This compound competitively binds to the H3K27me3 binding pocket on EED, preventing this allosteric activation and thereby inhibiting the methyltransferase activity of PRC2. This leads to a decrease in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and ultimately, inhibition of cancer cell growth.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | IC50 (nM) | Reference |
| EED Binding | - | 0.2 | [1] |
| Cell Growth Inhibition | KARPAS422 | 1.2 | [1] |
In Vivo Efficacy of this compound in KARPAS422 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Treatment Duration | Outcome | Reference |
| Vehicle Control | - | Oral Gavage | 5 weeks | Progressive Tumor Growth | [1] |
| This compound | 50 | Oral Gavage | 5 weeks | Complete and Persistent Tumor Regression | [1][4][6] |
| This compound | 75 | Oral Gavage | 5 weeks | Complete and Persistent Tumor Regression | [1] |
Pharmacokinetic and ADME Profile of this compound
| Parameter | Species | Value | Reference |
| Plasma Half-life | Preclinical species and human | > 2 hours | [4][5] |
| Cytochrome P450 (CYP) Inhibition/Induction | - | No obvious activity | [4][5] |
| Overall Profile | - | Excellent drugability | [2][4][6] |
Experimental Protocols
General Experimental Workflow
Protocol 1: In Vitro EED Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for binding to the EED protein.
Principle: This assay measures the disruption of the interaction between a biotinylated H3K27me3 peptide and a GST-tagged EED protein. A Terbium (Tb)-conjugated anti-GST antibody serves as the FRET donor, and a streptavidin-conjugated fluorophore (e.g., d2) serves as the acceptor. When the peptide and EED interact, the donor and acceptor are in close proximity, resulting in a high FRET signal. This compound competes with the peptide for binding to EED, leading to a decrease in the FRET signal.
Materials:
-
Recombinant GST-tagged human EED protein
-
Biotinylated H3K27me3 peptide
-
Tb-labeled anti-GST antibody
-
Streptavidin-d2
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound stock solution (in DMSO)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤ 1%).
-
Reagent Preparation:
-
Prepare a 2X solution of GST-EED and Tb-anti-GST antibody in Assay Buffer.
-
Prepare a 2X solution of biotin-H3K27me3 peptide and streptavidin-d2 in Assay Buffer.
-
Note: The optimal concentrations of proteins and peptides should be determined empirically through titration experiments.
-
-
Assay Protocol: a. Add 5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate. b. Add 5 µL of the 2X GST-EED/Tb-anti-GST antibody solution to each well. c. Incubate for 15-30 minutes at room temperature. d. Add 10 µL of the 2X biotin-H3K27me3/streptavidin-d2 solution to initiate the reaction. e. Incubate for 60-120 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).
-
Data Analysis: a. Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. b. Plot the TR-FRET ratio against the logarithm of the this compound concentration. c. Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the IC50 of this compound on the proliferation of solid tumor cell lines.
Principle: The CellTiter-Glo® assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
Materials:
-
Solid tumor cell line of interest (e.g., KARPAS422 as a reference, or a relevant solid tumor line)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in their respective culture medium. c. Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: a. Prepare a serial dilution of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., < 0.5%). b. Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-treated (DMSO) and untreated controls. c. Incubate the plate for a specified period (e.g., 72 hours or 7 days, as cited for KARPAS422) at 37°C and 5% CO2.[1]
-
Assay Protocol: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Normalize the luminescence signal of the treated wells to the vehicle-treated control wells (representing 100% viability). b. Plot the percentage of cell viability against the logarithm of the this compound concentration. c. Determine the IC50 value using a non-linear regression curve fit.
Protocol 3: In Vivo Solid Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a solid tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Solid tumor cell line of interest (e.g., KARPAS422 cells were used in the initial studies[1])
-
Matrigel (optional, for some cell lines)
-
This compound formulation for oral gavage
-
Vehicle control for oral gavage
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: a. Harvest and resuspend the tumor cells in a sterile solution (e.g., PBS or serum-free medium), with or without Matrigel. b. Subcutaneously inject a defined number of cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable and reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. c. Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Drug Administration: a. Prepare the this compound formulation and vehicle control. b. Administer this compound (e.g., 50 or 75 mg/kg) or vehicle control to the respective groups via oral gavage daily for the duration of the study (e.g., 5 weeks).[1]
-
Toxicity Assessment: a. Monitor the body weight of the mice 2-3 times per week as an indicator of general health. b. Observe the mice for any clinical signs of toxicity (e.g., changes in behavior, posture, or activity).
-
Study Endpoint and Analysis: a. The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specified treatment duration. b. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histology). c. Plot the mean tumor volume ± SEM for each group over time. d. Calculate the tumor growth inhibition (%TGI) for the treated groups compared to the control group. For compounds causing regression, the change in tumor volume from the start of treatment can be reported.
Conclusion
This compound is a potent and orally bioavailable EED inhibitor with demonstrated preclinical anti-tumor activity. The provided application notes and protocols offer a framework for researchers to investigate the efficacy of this compound in various solid tumor models. The in vitro assays are crucial for determining the potency and cellular effects of the compound, while the in vivo xenograft studies are essential for evaluating its therapeutic potential in a more complex biological system. Further research into the application of this compound in a broader range of solid tumors is warranted to fully elucidate its clinical potential.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JMC Publishes Study Showing Potential of EED Inhibitor this compound - [ascentage.com]
- 5. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
- 6. researchgate.net [researchgate.net]
EEDi-5273: A Potent and Selective Chemical Probe for EED
Application Notes and Protocols for Researchers
Introduction
EEDi-5273 is an exceptionally potent and orally bioavailable small molecule inhibitor of Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] EED plays a crucial role in the allosteric activation of the methyltransferase activity of EZH2, the catalytic subunit of PRC2.[1] The PRC2 complex is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. Dysregulation of PRC2 activity is implicated in various cancers, making EED a compelling therapeutic target. This compound serves as a valuable chemical probe for investigating the biological functions of EED and the PRC2 complex in both in vitro and in vivo settings.
Mechanism of Action
This compound acts as an allosteric inhibitor by binding to the H3K27me3-binding pocket of EED.[1] This binding event prevents the interaction of EED with H3K27me3, thereby disrupting the allosteric activation of EZH2 and inhibiting the methyltransferase activity of the PRC2 complex. This leads to a reduction in global H3K27me3 levels and subsequent de-repression of PRC2 target genes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Biochemical Activity | |
| Target | EED |
| Assay | AlphaScreen |
| IC50 | 0.2 nM[1] |
| Cellular Activity | |
| Cell Line | KARPAS422 (EZH2 mutant lymphoma) |
| Assay | WST-8 Cell Proliferation |
| IC50 | 1.2 nM[1] |
| In Vivo Efficacy | |
| Model | KARPAS422 Xenograft |
| Dose | 50 mg/kg, oral administration[3] |
| Effect | Complete and persistent tumor regression[3] |
Experimental Protocols
EED-H3K27me3 Peptide Competition Binding Assay (AlphaScreen)
This protocol describes a competitive binding assay to determine the IC50 of this compound for the EED protein.
Materials:
-
This compound
-
Recombinant EED (1-441)-His protein
-
Biotinylated H3K27me3 peptide
-
AlphaScreen Histidine (Nickel Chelate) Donor Beads (PerkinElmer)
-
AlphaScreen Streptavidin Acceptor Beads (PerkinElmer)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)
-
384-well white OptiPlate (PerkinElmer)
-
Alpha-enabled microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the this compound dilution.
-
Prepare a master mix containing 20 nM EED-His protein and 20 nM Biotin-H3K27me3 peptide in assay buffer.
-
Add 5 µL of the master mix to each well.
-
Incubate the plate for 15 minutes at room temperature.
-
Prepare a suspension of AlphaScreen Donor and Acceptor beads at a final concentration of 10 µg/mL each in assay buffer.
-
Add 5 µL of the bead suspension to each well.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled microplate reader.
-
Calculate the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).
Cell Proliferation Assay (WST-8)
This protocol measures the effect of this compound on the proliferation of KARPAS422 cells.
Materials:
-
KARPAS422 cells
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
WST-8 Cell Proliferation Assay Kit
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Seed KARPAS422 cells into a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the respective wells. Include a DMSO vehicle control.
-
Incubate the plate for 7 days at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the readings to the DMSO-treated cells and calculate the IC50 value using a suitable data analysis software.[1]
Western Blot for H3K27me3 Inhibition
This protocol is for assessing the in-cell activity of this compound by measuring the reduction of H3K27me3 levels.
Materials:
-
KARPAS422 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat KARPAS422 cells with various concentrations of this compound for a specified time (e.g., 72 hours).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes the evaluation of the antitumor activity of this compound in a KARPAS422 xenograft mouse model.
Materials:
-
KARPAS422 cells
-
Immunodeficient mice (e.g., SCID or NSG)
-
Matrigel
-
This compound
-
Vehicle for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1 x 10^7 KARPAS422 cells mixed with 50% Matrigel into the flank of each mouse.[1]
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at the desired dose (e.g., 50 mg/kg) daily.[3]
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Continue the treatment for the planned duration (e.g., 5 weeks).[3]
-
After the treatment period, continue to monitor the mice for tumor regression and overall survival.[3]
Conclusion
This compound is a highly potent and selective chemical probe for EED, demonstrating excellent activity in biochemical, cellular, and in vivo models. These detailed application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound in their studies to further elucidate the role of the PRC2 complex in health and disease.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics - BioSpace [biospace.com]
Application Notes and Protocols for Developing EEDi-5273 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
EEDi-5273 is a potent and selective small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] The PRC2 complex, through the catalytic activity of its EZH2 subunit, is responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[4] By binding to the H3K27me3-binding pocket of EED, this compound allosterically inhibits the methyltransferase activity of PRC2, leading to decreased global H3K27me3 levels and subsequent de-repression of target genes. This mechanism has shown significant therapeutic promise in various cancers, particularly those with EZH2 mutations.[1][2] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.
These application notes provide a comprehensive guide for researchers to develop and characterize cell lines with acquired resistance to this compound. Understanding the molecular mechanisms of resistance is crucial for identifying strategies to overcome it, developing next-generation inhibitors, and designing effective combination therapies.
Signaling Pathway of this compound Action
The PRC2 complex plays a central role in gene silencing. This compound disrupts this process by binding to EED and preventing the allosteric activation of EZH2 that is normally induced by H3K27me3 binding. This leads to a reduction in H3K27me3 marks and the reactivation of tumor suppressor genes.
Protocol 1: Development of this compound Resistant Cell Lines
This protocol describes the generation of this compound resistant cell lines using a continuous, stepwise dose-escalation method.
Materials:
-
Parental cancer cell line of interest (e.g., KARPAS-422, a lymphoma cell line known to be sensitive to this compound)[2][3][5][6]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder, to be dissolved in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
96-well and standard cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Cryopreservation medium
Experimental Workflow:
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
- 3. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Molecular Basis of a Diverse Set of Polycomb Repressive Complex 2 Inhibitors Recognition by EED | PLOS One [journals.plos.org]
Troubleshooting & Optimization
EEDi-5273 Technical Support Center: A Guide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful use of EEDi-5273 in in vitro assays. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges related to solubility, preparation, and experimental execution.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a highly potent, orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] Specifically, it targets the Embryonic Ectoderm Development (EED) subunit.[1][2] The PRC2 complex, which also includes the core subunits EZH2 and SUZ12, is a histone methyltransferase that catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with gene silencing.
EED contains a binding pocket for H3K27me3, and this interaction allosterically stimulates the catalytic activity of EZH2. This compound acts as a competitive inhibitor by binding to this pocket on EED, thereby preventing the interaction with H3K27me3 and suppressing the methyltransferase activity of the PRC2 complex.[3][4]
2. What are the recommended solvents and storage conditions for this compound?
For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. A solubility of up to 25 mg/mL (approximately 47.5 mM) in DMSO has been reported, though achieving this concentration may require sonication.[1]
Storage Recommendations:
| Form | Storage Temperature | Shelf Life |
|---|---|---|
| Solid Powder | -20°C | 3 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
3. How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 10 mM). This can then be serially diluted to create working solutions. To prepare a 10 mM stock solution:
-
Calculate the required mass: Use the molecular weight of this compound (526.49 g/mol ) to determine the mass needed for your desired volume. For example, for 1 mL of a 10 mM stock, you would need 0.001 L * 0.010 mol/L * 526.49 g/mol = 5.265 mg.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the vial of this compound powder. To ensure complete dissolution, vortex thoroughly. If necessary, gentle warming (to 37°C) or brief sonication can be used.[1]
-
Storage: Aliquot the stock solution into single-use volumes in sterile polypropylene (B1209903) tubes to avoid repeated freeze-thaw cycles and store at -80°C.
4. My this compound solution is precipitating in my cell culture medium. What should I do?
Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue. Here are several troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally at or below 0.1%. High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate when diluted into an aqueous environment.
-
Use an Intermediate Dilution Step: Avoid adding the high-concentration DMSO stock directly to your culture medium. Instead, perform an intermediate dilution of your stock in 100% DMSO to get closer to your final concentration before the final dilution into the medium.
-
Proper Mixing Technique: When preparing your final working solution, pre-warm your cell culture medium to 37°C. Add the this compound/DMSO solution drop-wise to the medium while gently swirling or vortexing. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Media Components: Be aware that components in your media, such as salts and serum proteins, can interact with the compound and affect its solubility. If possible, prepare the final working solution fresh before each experiment.
-
Determine Maximum Soluble Concentration: If precipitation persists, it may be necessary to experimentally determine the maximum soluble concentration of this compound in your specific cell culture medium. This can be done by preparing a serial dilution of the compound in the medium and visually inspecting for any precipitate after a short incubation at 37°C.
Quantitative Data Summary
The following tables summarize the key in vitro potency data for this compound.
| Biochemical Assay | Target | Assay Type | IC₅₀ (nM) |
| Binding Affinity | EED | AlphaScreen | 0.2 |
| Cell-Based Assay | Cell Line | Assay Type | Duration | IC₅₀ (nM) |
| Cell Growth Inhibition | KARPAS422 | WST-8 | 7 days | 1.2 |
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 3. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing EEDi-5273 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing EEDi-5273 in cell viability assays. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an exceptionally potent and orally efficacious small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2][3] EED is a core subunit of the Polycomb Repressive Complex 2 (PRC2).[4][5][6] By binding to the H3K27me3-binding pocket of EED, this compound allosterically inhibits the methyltransferase activity of the EZH2 subunit of the PRC2 complex.[2] This leads to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene silencing.[4][5][6] Inhibition of PRC2 activity can reactivate the expression of tumor suppressor genes, leading to anti-proliferative effects in cancer cells.
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: this compound is a highly potent inhibitor with low nanomolar activity in sensitive cell lines. For initial dose-response experiments, it is recommended to start with a wide concentration range, spanning from picomolar to micromolar concentrations. A suggested starting range would be from 0.1 nM to 1 µM, with 10-fold serial dilutions. The known IC50 value for this compound in the KARPAS422 cell line is approximately 1.2 nM, which can serve as a reference point for designing your dilution series.[1][3][7]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration immediately before use.
Q4: What is the maximum recommended final DMSO concentration in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound.
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound | EED Protein Binding | Biochemical Assay | - | 0.2 nM | [1][3] |
| This compound | Cell Growth Inhibition | Cell-based Assay | KARPAS422 | 1.2 nM | [1][3][7] |
| APG-5918 (this compound) | EED Protein Binding | Biochemical Assay | - | 1.2 nM | [8] |
| APG-5918 (this compound) | Antiproliferative Activity | Cell-based Assay | EZH2 mutant DLBCL cell lines | nanomolar range | [8] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the PRC2 complex and the mechanism of action of this compound.
Caption: PRC2 pathway and this compound inhibition.
Experimental Protocols
Detailed Protocol for Optimizing this compound Concentration using an MTT Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of interest (e.g., KARPAS422)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile PBS
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, 0.01 nM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Include wells with untreated cells (medium only) as a negative control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
This guide addresses common issues that may arise during cell viability assays with this compound.
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use a calibrated multichannel pipette for adding cells and reagents.
-
Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to minimize evaporation.
-
Issue 2: No dose-dependent effect on cell viability observed.
-
Possible Cause:
-
The chosen concentration range is not appropriate for the cell line.
-
The incubation time is too short for the compound to exert its effect.
-
The cell line is resistant to PRC2 inhibition.
-
-
Solution:
-
Expand the concentration range of this compound (both higher and lower).
-
Increase the incubation time (e.g., 96 or 120 hours), as epigenetic inhibitors can have slower effects.
-
Verify the expression and mutation status of PRC2 components in your cell line.
-
Issue 3: Unexpectedly high cell viability at high concentrations of this compound (U-shaped dose-response curve).
-
Possible Cause:
-
Compound precipitation at high concentrations, which can interfere with the optical reading of the assay.
-
Off-target effects of the compound at high concentrations.
-
Direct reduction of the MTT reagent by the compound.
-
-
Solution:
-
Visually inspect the wells for any signs of precipitation. If observed, prepare fresh dilutions and ensure complete solubilization.
-
Perform a cell-free control experiment by adding this compound to the medium without cells to check for direct MTT reduction. If the compound reduces MTT, consider using an alternative viability assay (e.g., CellTiter-Glo®, Crystal Violet).
-
While this compound has a low risk of drug-drug interactions via CYP enzymes, a comprehensive off-target profile is not publicly available.[9] Consider potential off-target effects at high concentrations.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting cell viability assays.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. JMC Publishes Study Showing Potential of EED Inhibitor this compound - [ascentage.com]
potential off-target effects of EEDi-5273
Welcome to the technical support center for EEDi-5273. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of the Embryonic Ectoderm Development (EED) protein. EED is a core component of the Polycomb Repressive Complex 2 (PRC2). By binding to the H3K27me3-binding pocket of EED, this compound prevents the allosteric activation of EZH2, the catalytic subunit of PRC2. This leads to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene silencing.
Q2: My experimental results with this compound are inconsistent with published data. What could be the issue?
A2: Discrepancies in experimental outcomes can arise from several factors. Firstly, ensure the integrity and concentration of your this compound stock solution. Secondly, cell line identity and passage number can significantly impact the cellular response to epigenetic modulators. We recommend performing regular cell line authentication. Finally, consider the possibility of off-target effects, which can be more pronounced at higher concentrations. Refer to the troubleshooting guide below for a systematic approach to investigating unexpected results.
Q3: What are the known on-target effects of this compound in cancer cell lines?
A3: In susceptible cancer cell lines, particularly those with EZH2 mutations (e.g., KARPAS-422), this compound has been shown to potently inhibit cell growth.[1][2] This is accompanied by a global reduction in H3K27me3 levels and the reactivation of PRC2 target genes.[3]
Q4: Has the off-target profile of this compound been characterized?
A4: While comprehensive off-target screening data for this compound is not publicly available, preclinical studies have indicated a favorable safety profile with no signs of toxicity in xenograft models at efficacious doses.[1][4] One study noted that this compound did not exhibit significant inhibitory or inductive activity on cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions via this mechanism. However, as with any small molecule inhibitor, a thorough evaluation of potential off-target effects is crucial for interpreting experimental results.
Q5: How can I assess the potential off-target effects of this compound in my experimental system?
A5: A tiered approach is recommended. Initially, perform dose-response experiments to determine the minimal effective concentration and to identify a therapeutic window. Cellular thermal shift assays (CETSA) can confirm target engagement in your specific cell line. For a broader assessment, consider commercially available screening panels, such as those that assess interactions with other methyltransferases, reader domains, or a wide range of kinases and GPCRs. Refer to the experimental protocols section for detailed methodologies.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity observed in cells treated with this compound.
-
Possible Cause: Off-target effects at high concentrations.
-
Troubleshooting Steps:
-
Confirm On-Target Potency: Perform a dose-response experiment and determine the IC50 for cell growth inhibition and the EC50 for H3K27me3 reduction in your cell line.
-
Titrate Concentration: Use the lowest effective concentration of this compound that achieves the desired on-target effect (i.e., H3K27me3 reduction).
-
Assess Cell Viability: Use a sensitive assay (e.g., CellTiter-Glo®) to distinguish between cytostatic and cytotoxic effects.
-
Rescue Experiment: If a specific off-target is suspected, co-treatment with an antagonist for that target may rescue the cytotoxic phenotype.
-
Issue 2: Unexpected phenotypic changes that do not correlate with H3K27me3 reduction.
-
Possible Cause: Inhibition of an unrelated signaling pathway.
-
Troubleshooting Steps:
-
Orthogonal Compound: Use a structurally different EED inhibitor (e.g., MAK683) to see if the same phenotype is produced.
-
Genetic Knockdown: Use siRNA or shRNA to deplete EED and compare the resulting phenotype to that of this compound treatment.
-
Broad-Panel Screening: If the phenotype is reproducible and on-target EED inhibition is confirmed, consider a broad off-target screening panel (e.g., a kinome scan or a safety panel from Eurofins Discovery) to identify potential off-target interactions.
-
Data Presentation
Table 1: On-Target Activity of this compound
| Parameter | Cell Line | IC50 / EC50 (nM) | Reference |
| EED Binding (Biochemical) | - | 0.2 | [1][2][4] |
| Cell Growth Inhibition | KARPAS-422 | 1.2 | [1][2][4] |
| H3K27me3 Reduction | G-401 | ~220 (for EED226) | [5] |
Note: Data for H3K27me3 reduction is for a similar EED inhibitor, EED226, as specific data for this compound was not available.
Table 2: Hypothetical Off-Target Profile of an EED Inhibitor
| Target Class | Assay Type | Number of Targets Screened | Hits at 1 µM (>50% inhibition) |
| Kinases | KINOMEscan | 468 | 2 |
| GPCRs, Ion Channels, Transporters | CEREP Safety Panel | 87 | 1 |
| Histone Methyltransferases | Biochemical Panel | 20 | 0 |
| Bromodomains | Binding Assay | 40 | 0 |
This table presents hypothetical data to illustrate what an off-target screening campaign might reveal for a selective EED inhibitor.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that this compound binds to EED in intact cells.
-
Methodology:
-
Culture cells to 80-90% confluency.
-
Treat cells with either vehicle (DMSO) or this compound at various concentrations for 1-2 hours.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse cells by freeze-thaw cycles.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot using an anti-EED antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Off-Target Kinase Profiling using KINOMEscan™
-
Objective: To identify potential kinase off-targets of this compound.
-
Methodology:
-
Submit a sample of this compound at a specified concentration (e.g., 1 µM) to a commercial provider (e.g., Eurofins DiscoverX).
-
The assay is a competition-based binding assay where the ability of this compound to displace a proprietary ligand from a panel of kinases is measured.
-
The amount of kinase bound to the ligand is quantified by qPCR.
-
Results are typically reported as a percentage of the control (DMSO) signal. A lower signal indicates a stronger interaction.
-
Mandatory Visualization
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
EEDi-5273 stability in cell culture media
Welcome to the technical support center for EEDi-5273, a potent and selective inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful application of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of the PRC2 complex. It binds with high affinity to the EED subunit, which is essential for the catalytic activity of EZH2, the methyltransferase component of PRC2.[1][2] By binding to EED, this compound prevents the allosteric activation of EZH2 that is normally induced by the binding of H3K27me3, thereby inhibiting the methylation of histone H3 at lysine (B10760008) 27 (H3K27).[1][2] This leads to a global reduction in H3K27me3 levels, a key epigenetic mark associated with gene repression, and subsequent reactivation of PRC2 target genes.[2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the solid compound in 100% DMSO to a concentration of 10 mM. Ensure the compound is fully dissolved by vortexing. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3][4][5]
Q4: What is the stability of this compound in cell culture media?
A4: While specific, publicly available quantitative data on the stability of this compound in cell culture media is limited, it has demonstrated excellent plasma stability, with a half-life of over 2 hours in preclinical species and humans.[6][7] Generally, for small molecules, stability in cell culture media containing serum at 37°C can vary. It is recommended to perform a stability study under your specific experimental conditions. A representative stability profile is provided in the table below.
Stability and Solubility Data
Table 1: Representative Stability of this compound in Cell Culture Media
| Time (hours) | Remaining this compound (%) in RPMI-1640 + 10% FBS at 37°C |
| 0 | 100 |
| 2 | 98.5 |
| 6 | 95.2 |
| 12 | 91.8 |
| 24 | 85.3 |
| 48 | 74.1 |
| 72 | 65.9 |
Note: This data is representative and should be confirmed experimentally.
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| RPMI-1640 + 10% FBS | < 10 µM (Precipitation may occur at higher concentrations) |
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture media. The final DMSO concentration may also be too low to maintain solubility.
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your this compound stock solution in DMSO is fully dissolved and has not precipitated.
-
Optimize Final DMSO Concentration: Maintain a final DMSO concentration of 0.1-0.5% in your cell culture media.[3][5]
-
Serial Dilutions: When preparing working concentrations, perform serial dilutions of the DMSO stock solution in DMSO before the final dilution into the cell culture media.
-
Pre-warm Media: Always add the this compound stock solution to pre-warmed (37°C) cell culture media and mix immediately and thoroughly.
-
Test Lower Concentrations: If precipitation persists, consider using a lower final concentration of this compound.
-
Issue 2: Inconsistent or Lower-than-Expected Potency in Cell-Based Assays
-
Possible Cause: this compound may be degrading in the cell culture media over the course of the experiment, leading to a decrease in the effective concentration.
-
Troubleshooting Steps:
-
Perform a Stability Study: Use the protocol provided below to determine the stability of this compound under your specific experimental conditions (cell line, media, serum concentration, and incubation time).
-
Replenish the Compound: For long-term experiments (e.g., > 48 hours), consider replacing the media with freshly prepared this compound-containing media every 24-48 hours.
-
Use Freshly Prepared Solutions: Always prepare fresh dilutions of this compound in cell culture media for each experiment.
-
Issue 3: High Background or Off-Target Effects
-
Possible Cause: While this compound is a highly selective inhibitor, high concentrations may lead to off-target effects. The observed phenotype may not be solely due to PRC2 inhibition.
-
Troubleshooting Steps:
-
Titrate the Compound: Perform a dose-response experiment to determine the optimal concentration range that inhibits H3K27me3 levels without causing widespread cytotoxicity.
-
Include Proper Controls:
-
Vehicle Control: Treat cells with the same final concentration of DMSO used for the this compound treatment.
-
Inactive Control: If available, use a structurally similar but inactive analog of this compound.
-
-
Confirm Target Engagement: Measure the levels of H3K27me3 by Western blot or immunofluorescence to confirm that this compound is inhibiting PRC2 activity at the concentrations used. A significant reduction in H3K27me3 is expected with effective treatment.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media by LC-MS
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Working Solution: Dilute the 10 mM stock solution in pre-warmed (37°C) cell culture medium (e.g., RPMI-1640 + 10% FBS) to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes or a multi-well plate and incubate at 37°C in a 5% CO2 incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after preparation.
-
Sample Preparation:
-
For each time point, take a 100 µL aliquot of the media.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: Signaling pathway of PRC2 inhibition by this compound.
Caption: Experimental workflow for this compound stability assessment.
Caption: Troubleshooting workflow for this compound cell-based assays.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JMC Publishes Study Showing Potential of EED Inhibitor this compound - [ascentage.com]
- 7. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
troubleshooting inconsistent results with EEDi-5273
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using EEDi-5273, a potent and selective inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and orally bioavailable small molecule inhibitor of EED.[1][2] It functions as an allosteric inhibitor of the PRC2 complex. This compound binds to the H3K27me3 binding pocket of EED, preventing the allosteric activation of EZH2, the catalytic subunit of PRC2.[1][3] This leads to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene silencing.[1][3] By inhibiting PRC2 activity, this compound can reactivate the expression of silenced tumor suppressor genes.[4][5]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research, particularly for studying malignancies with dysregulated PRC2 activity, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma with EZH2 mutations.[1][6] It has shown impressive anti-tumor activity in preclinical models, including those resistant to EZH2 inhibitors.[1][7] Beyond oncology, EED inhibitors like this compound are being explored for their potential in treating other conditions, such as certain genetic disorders.[8]
Q3: What is the reported potency of this compound?
A3: this compound is an exceptionally potent inhibitor. It has been reported to bind to EED with an IC50 value of 0.2 nM and to inhibit the growth of KARPAS422 lymphoma cells with an IC50 value of 1.2 nM.[1][2]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. For in vivo studies, formulations have been described using DMSO, Solutol HS15, and saline or distilled water. It is crucial to ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q5: Are there known off-target effects or toxicity associated with this compound?
A5: Preclinical studies have shown that this compound has a favorable safety profile with no signs of toxicity in xenograft models at efficacious doses.[1][2] It has also demonstrated low potential for drug-drug interactions, with no significant inhibition or induction of major cytochrome P450 (CYP) enzymes.[6][7] However, as with any potent inhibitor, off-target effects at higher concentrations cannot be entirely ruled out. It is always recommended to use the lowest effective concentration and include appropriate controls in your experiments.
Summary of this compound Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| EED Binding IC50 | 0.2 nM | Biochemical Assay | [1][2] |
| Cell Growth Inhibition IC50 | 1.2 nM | KARPAS422 | [1][2] |
| In Vivo Efficacy | Complete tumor regression | KARPAS422 Xenograft | [6][7] |
| Oral Bioavailability | High | Preclinical species | [9] |
| Plasma Half-life | > 2 hours | Preclinical species and human | [6][7] |
Troubleshooting Guide
Issue 1: Higher than expected IC50 values or lack of inhibitor activity.
-
Question: My IC50 value for this compound is significantly higher than the reported values, or I am not observing any effect on my cells. What could be the cause?
-
Answer: Several factors could contribute to this issue:
-
Compound Solubility and Stability:
-
Potential Cause: this compound may have precipitated out of your stock solution or working dilutions. While it has improved solubility compared to earlier EED inhibitors, improper storage or handling can still lead to precipitation.
-
Troubleshooting Steps:
-
Visually inspect your stock and working solutions for any precipitate.
-
Briefly vortex and/or gently warm the stock solution before making dilutions.
-
Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
-
Consider the stability of this compound in your specific cell culture medium over the duration of your experiment. While it has good plasma stability, stability in media can vary.
-
-
-
Cell Line Sensitivity:
-
Potential Cause: The cell line you are using may not be sensitive to PRC2 inhibition. Sensitivity is often linked to the presence of EZH2 mutations or a dependency on the PRC2 pathway.
-
Troubleshooting Steps:
-
Verify the EZH2 mutation status and PRC2 dependency of your cell line from the literature or through sequencing.
-
Use a known sensitive cell line, such as KARPAS422, as a positive control.
-
-
-
Assay Conditions:
-
Potential Cause: High cell density or a long incubation time can sometimes mask the effect of an inhibitor.
-
Troubleshooting Steps:
-
Optimize your cell seeding density. A lower density might reveal a more potent effect.
-
Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.
-
-
-
Serum Protein Binding:
-
Potential Cause: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.
-
Troubleshooting Steps:
-
If possible, perform experiments in reduced-serum or serum-free media. Be sure to validate that your cells remain healthy under these conditions.
-
Be aware that the reported IC50 values may have been determined under specific serum concentrations, and your results may vary.
-
-
-
Issue 2: High variability between replicate wells or experiments.
-
Question: I am observing significant variability in my results between replicate wells on the same plate and between different experiments. How can I improve consistency?
-
Answer: High variability can stem from several sources:
-
Inconsistent Cell Seeding:
-
Potential Cause: Uneven distribution of cells in the microplate wells is a common source of variability.
-
Troubleshooting Steps:
-
Ensure you have a single-cell suspension before seeding by gentle pipetting or trituration.
-
Mix the cell suspension frequently while plating to prevent settling.
-
Be mindful of the "edge effect" in microplates, where wells on the perimeter can have different growth rates due to temperature and humidity gradients. Consider not using the outer wells for experimental samples or filling them with sterile media or PBS to create a humidity barrier.
-
-
-
Pipetting Errors:
-
Potential Cause: Inaccurate pipetting, especially during serial dilutions, can lead to significant concentration errors.
-
Troubleshooting Steps:
-
Ensure your pipettes are properly calibrated.
-
Use fresh pipette tips for each dilution and when adding the compound to the cells.
-
Mix each dilution thoroughly before proceeding to the next.
-
-
-
Cell Culture Health and Passage Number:
-
Potential Cause: Using cells that are unhealthy, have been passaged too many times, or are at different confluencies can lead to inconsistent responses.
-
Troubleshooting Steps:
-
Maintain a consistent cell passaging schedule and use cells within a defined passage number range.
-
Ensure cells are healthy and in the exponential growth phase when seeding for an experiment.
-
Standardize the cell confluency at the time of treatment.
-
-
-
Issue 3: Unexpected cytotoxicity at all concentrations.
-
Question: I am observing widespread cell death even at the lowest concentrations of this compound. What could be happening?
-
Answer: This could be due to several factors:
-
DMSO Toxicity:
-
Potential Cause: The final concentration of DMSO in your wells may be too high.
-
Troubleshooting Steps:
-
Calculate the final DMSO concentration in your culture medium. It should not exceed 0.5%, and ideally be below 0.1%.
-
Always include a vehicle control (cells treated with the same concentration of DMSO as your highest drug concentration) to assess the effect of the solvent alone.
-
-
-
Compound Purity:
-
Potential Cause: If the this compound you are using is not of high purity, contaminants could be causing non-specific toxicity.
-
Troubleshooting Steps:
-
Ensure you are using a high-purity grade of this compound from a reputable supplier. The synthesis of this compound has been published, and final compounds should have a purity of ≥95%.[1]
-
-
-
On-Target Toxicity in a Highly Dependent Cell Line:
-
Potential Cause: In some cell lines that are highly dependent on PRC2 activity for survival, potent inhibition can lead to rapid cell death.
-
Troubleshooting Steps:
-
Test a lower range of this compound concentrations to identify a non-toxic range for your specific cell line.
-
Consider assays that can distinguish between cytotoxic and cytostatic effects.
-
-
-
Experimental Protocols
Cell Growth Inhibition Assay (e.g., using a CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density in complete growth medium. This should be optimized for your specific cell line to ensure cells are still in exponential growth at the end of the assay period.
-
Seed the cells into a 96-well, white-walled microplate suitable for luminescence readings.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in complete growth medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle-only control (medium with the same final DMSO concentration) and a no-cell control (medium only, for background subtraction).
-
Carefully remove the medium from the wells and add the prepared drug dilutions or controls.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other wells.
-
Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability.
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 3. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics - BioSpace [biospace.com]
- 7. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
- 8. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Assessing EEDi-5273 Toxicity in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the EED inhibitor, EEDi-5273, in animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during preclinical toxicity assessments of this compound.
| Issue/Question | Possible Cause | Troubleshooting Steps |
| Unexpected Animal Morbidity or Mortality | 1. Vehicle Toxicity: The formulation used to dissolve/suspend this compound may have inherent toxicity. 2. Off-Target Effects at High Doses: While published studies at therapeutic doses show no toxicity, higher concentrations may lead to unforeseen off-target effects. 3. Animal Model Sensitivity: The specific strain or species of animal used may be more sensitive to this compound. 4. Improper Administration: Errors in dosing volume or administration technique (e.g., esophageal rupture during oral gavage). | 1. Vehicle Control: Always include a vehicle-only control group to assess the baseline toxicity of the formulation. 2. Dose-Ranging Study: Conduct a preliminary dose-ranging study to identify a maximum tolerated dose (MTD). 3. Literature Review: Consult literature for known sensitivities of the chosen animal model to similar classes of compounds. 4. Technique Refinement: Ensure all personnel are properly trained in animal handling and dosing techniques. Perform necropsies on deceased animals to investigate the cause of death. |
| Inconsistent Results Between Animals or Studies | 1. Compound Stability/Formulation Issues: this compound may not be uniformly suspended or could degrade in the formulation. 2. Biological Variability: Inherent biological differences between individual animals. 3. Environmental Factors: Variations in housing conditions, diet, or light cycles. 4. Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between animals. | 1. Formulation Validation: Prepare fresh formulations for each experiment and ensure homogeneity. Conduct stability studies of the formulation if it is to be stored. 2. Increase Sample Size: A larger cohort of animals can help to mitigate the impact of individual variability. 3. Standardize Conditions: Maintain consistent environmental conditions for all animals throughout the study. 4. Pharmacokinetic Analysis: If significant variability is observed, consider conducting a pharmacokinetic study to understand the exposure levels in your animal model. |
| No Apparent Toxicity at Expected Efficacious Doses | 1. High Therapeutic Index: this compound may have a wide margin of safety. Published studies report no signs of toxicity at efficacious doses.[1][2][3][4] 2. Insufficient Dose Range: The doses tested may not be high enough to induce a toxic response. | 1. Confirmation of Exposure: Before concluding a lack of toxicity, confirm systemic exposure to this compound through pharmacokinetic analysis. 2. Maximum Tolerated Dose (MTD) Study: If required for your research goals, design a study with escalating doses to determine the MTD. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an exceptionally potent and orally active small-molecule inhibitor of Embryonic Ectoderm Development (EED).[1][3][4] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which is involved in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27me3).[1] By binding to EED, this compound allosterically inhibits the catalytic activity of the PRC2 complex.[5]
Q2: What is the reported in vivo toxicity of this compound in animal models?
A2: Published preclinical studies have shown that oral administration of this compound is well-tolerated with no signs of toxicity in the KARPAS422 xenograft model.[1][2][3][4] Specifically, complete and persistent tumor regression was observed at a dose of 50 mg/kg with no reported adverse effects.[2][6] Another study in a 22Rv1 xenograft model also did not report toxicity at a dose of 100 mg/kg.[7]
Q3: What are the key pharmacokinetic properties of this compound?
A3: this compound exhibits an excellent pharmacokinetic (PK) and ADME (absorption, distribution, metabolism, and excretion) profile.[1][2][3][4] It has demonstrated a plasma half-life of over 2 hours in all tested preclinical species and humans, indicating excellent plasma stability.[6] Importantly, it does not show significant inhibitory or inductive activity on cytochrome P450 (CYP) enzymes, suggesting a low risk of drug-drug interactions.[6]
Q4: What animal models have been used to assess the efficacy and safety of this compound?
A4: The primary animal model cited in the literature for both efficacy and safety assessment is the KARPAS422 human B-cell lymphoma xenograft model in mice.[1][2][3][4] Efficacy has also been demonstrated in the Pfeiffer xenograft mouse model.[2] Additionally, studies have been conducted in 22Rv1 and LNCaP prostate cancer xenograft models.[7]
Q5: How should I design a study to monitor for potential toxicity of this compound?
A5: A standard toxicity study design should include:
-
Dose-Ranging: Start with a dose-ranging study to identify the MTD.
-
Control Groups: Include both a vehicle control group and a positive control if applicable.
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study for analysis of key hematological and biochemical parameters.
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| EED Binding Affinity (IC50) | 0.2 nM | Biochemical Assay | [1][3][4] |
| Cell Growth Inhibition (IC50) | 1.2 nM | KARPAS422 | [1][3][4] |
| Efficacious Oral Dose | 50 mg/kg | KARPAS422 Xenograft | [2][6] |
| Reported Toxicity at 50 mg/kg | No signs of toxicity | KARPAS422 Xenograft | [1][2] |
| Reported Toxicity at 100 mg/kg | No/limited antitumor activity as single agent, no toxicity mentioned | 22Rv1 Xenograft | [7] |
| Plasma Half-Life | > 2 hours | Preclinical species and human | [6] |
Experimental Protocols
Key Experiment: In Vivo Efficacy and Safety Assessment in a Xenograft Model
This protocol is a generalized representation based on published studies.[1][2]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar) are typically used for xenograft studies.
-
Cell Line: KARPAS422 human B-cell lymphoma cells are a commonly used model for EED inhibitor studies.
-
Tumor Implantation:
-
Culture KARPAS422 cells to the logarithmic growth phase.
-
Harvest and resuspend the cells in a suitable medium, such as a 50% Matrigel solution.
-
Subcutaneously inject 1 x 107 cells into the dorsal flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a predetermined size (e.g., 100-200 mm3).
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width2).
-
-
Randomization and Dosing:
-
Randomize mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer this compound orally (e.g., 50 mg/kg) daily or as determined by the study design.
-
The control group should receive the vehicle only.
-
-
Toxicity Monitoring:
-
Record body weight and clinical observations daily.
-
At the end of the study, collect blood for hematology and clinical chemistry.
-
Perform a gross necropsy and collect major organs for histopathology.
-
-
Efficacy Endpoint:
Visualizations
Caption: Mechanism of action of this compound in inhibiting the PRC2 complex.
Caption: General workflow for an in vivo toxicity assessment study.
Caption: Troubleshooting logic for unexpected animal morbidity or mortality.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
- 7. researchgate.net [researchgate.net]
EEDi-5273 Drug-Drug Interaction Potential with CYP Enzymes: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the drug-drug interaction (DDI) potential of EEDi-5273 with Cytochrome P450 (CYP) enzymes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known interaction potential of this compound with major CYP enzymes?
A1: Preclinical studies have demonstrated that this compound has a low risk of causing clinically significant drug-drug interactions mediated by CYP enzymes. In vitro assessments indicate that this compound does not cause obvious inhibition or induction of key CYP isoforms.[1]
Q2: Has the inhibitory effect of this compound on CYP enzymes been quantified?
A2: Yes, the inhibitory potential of this compound against a panel of major human CYP enzymes has been determined. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
Q3: What is the potential of this compound to induce the expression of CYP enzymes?
A3: In vitro studies have shown that this compound does not induce the expression of CYP1A2, CYP2B6, or CYP3A4 at a concentration of 10 μM.[2] This suggests a low likelihood of this compound increasing the metabolism of co-administered drugs that are substrates of these enzymes.
Quantitative Data Summary
The following tables present the quantitative data from in vitro studies on the interaction of this compound with human CYP enzymes.
Table 1: In Vitro Inhibition of Human CYP Enzymes by this compound [2]
| CYP Isoform | % Inhibition at 10 µM | IC50 (µM) |
| CYP1A2 | >30 | >30 |
| CYP2B6 | 8.8 | >30 |
| CYP2C9 | 17.9 | >30 |
| CYP2C19 | 14.3 | >30 |
| CYP2D6 | 7.8 | >30 |
| CYP3A4 | 18.9 | >30 |
Table 2: In Vitro Induction of Human CYP Enzymes by this compound [2]
| CYP Isoform | Concentration Tested (µM) | Result |
| CYP1A2 | 10 | No Induction |
| CYP2B6 | 10 | No Induction |
| CYP3A4 | 10 | No Induction |
Experimental Protocols
The following are representative protocols for assessing the in vitro drug-drug interaction potential of a compound like this compound with CYP enzymes. These are generalized methods based on industry standards.
Protocol 1: In Vitro CYP Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of the activity of major CYP isoforms.
Materials:
-
Human liver microsomes (HLM)
-
Test compound (this compound)
-
NADPH regenerating system
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.)
-
Positive control inhibitors
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer)
-
96-well plates
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of the test compound and serially dilute to obtain a range of concentrations.
-
In a 96-well plate, pre-incubate the test compound dilutions with HLM and incubation buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP isoform-specific probe substrate.
-
Incubate the reaction mixture at 37°C for a specific time.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
Protocol 2: In Vitro CYP Induction Assay (mRNA Analysis)
Objective: To evaluate the potential of a test compound to induce the expression of major CYP isoforms in primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
Test compound (this compound)
-
Positive control inducers (e.g., Omeprazole for CYP1A2, Rifampicin for CYP3A4)
-
Negative control (vehicle)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Methodology:
-
Thaw and plate primary human hepatocytes in collagen-coated plates and allow them to form a monolayer.
-
Treat the hepatocytes with various concentrations of the test compound, positive controls, and a vehicle control for 48-72 hours.
-
After the treatment period, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression levels of the target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene using qRT-PCR.
-
Calculate the fold induction of CYP mRNA expression for the test compound relative to the vehicle control.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent HLM activity | Use a new, quality-controlled batch of HLM. Ensure proper storage and handling. |
| Pipetting errors | Calibrate pipettes regularly. Use automated liquid handlers for improved precision. |
| Substrate or cofactor degradation | Prepare fresh substrate and NADPH solutions for each experiment. |
| Inconsistent incubation times | Use a multi-channel pipette or automated system to start and stop reactions simultaneously. |
Issue 2: No CYP induction observed, even with the positive control.
| Potential Cause | Troubleshooting Step |
| Poor hepatocyte viability | Assess cell viability before and after treatment (e.g., using a trypan blue exclusion assay). |
| Suboptimal inducer concentration | Verify the concentration and purity of the positive control inducers. |
| Insufficient treatment time | Ensure the treatment duration is adequate (typically 48-72 hours). |
| Issues with RNA extraction or qRT-PCR | Use a positive control for the entire molecular biology workflow to check for technical errors. |
Visualizations
References
Technical Support Center: Improving the Oral Bioavailability of EEDi-5273 Formulations
This technical support center is designed for researchers, scientists, and drug development professionals working with the EED inhibitor, EEDi-5273. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and in-vivo testing of this compound, with a focus on enhancing its oral bioavailability.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low this compound concentration in plasma after oral administration. | Poor aqueous solubility: this compound is a lipophilic molecule with low intrinsic water solubility, limiting its dissolution in the gastrointestinal (GI) tract. | Formulation Optimization: • Micronization/Nanosizing: Reduce the particle size of the this compound powder to increase the surface area for dissolution.[1][2] • Amorphous Solid Dispersions: Formulate this compound with a hydrophilic polymer (e.g., HPMC, PVP) to create a solid dispersion. This can enhance solubility and maintain a supersaturated state in the GI tract.[1][3][4][5] • Lipid-Based Formulations: Consider Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubilization and absorption.[1][3] |
| Insufficient Permeability: The compound may have difficulty crossing the intestinal epithelium. | Permeability Enhancement: • The development of this compound from its parent compound involved N-alkylation to improve cell permeability by reducing the polar surface area and altering the molecular conformation.[6] Further structural modifications are a potential, though complex, solution. • Use of Excipients: Incorporate excipients that can act as permeation enhancers. Some surfactants and polymers can modulate tight junctions or inhibit efflux pumps like P-glycoprotein.[7] | |
| First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation. | Assess Metabolic Stability: • Conduct in-vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound. • If metabolism is high, consider co-administration with an inhibitor of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), though this can complicate the therapeutic regimen. | |
| High variability in plasma concentrations between subjects. | Food Effects: The presence or absence of food in the GI tract can significantly alter the absorption of lipophilic drugs. | Standardize Administration Protocol: • For preclinical studies, ensure consistent fasting or fed states for all animals.[8] • For formulation development, test the performance of your formulation in both fasted and fed state simulated intestinal fluids (FaSSIF and FeSSIF). This compound has shown significantly better solubility in these simulated fluids compared to its precursors.[6] |
| Formulation Instability: The formulation may not be physically or chemically stable, leading to inconsistent drug release. | Formulation Characterization: • Assess the physical stability of your formulation (e.g., particle size distribution over time for suspensions, phase separation for lipid-based systems). • Evaluate the chemical stability of this compound in the formulation under storage conditions. | |
| Precipitation of this compound in the GI tract. | Supersaturation leading to precipitation: Some enabling formulations (like amorphous solid dispersions) create a temporary supersaturated state that can lead to precipitation if not properly stabilized. | Incorporate Precipitation Inhibitors: • Include polymers such as HPMC or Soluplus® in your formulation. These polymers can help maintain the supersaturated state and prevent or delay drug precipitation in the gut.[9] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective allosteric inhibitor of Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2).[6][10] EED binds to trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3), which allosterically stimulates the methyltransferase activity of EZH2, another core component of PRC2.[6][11] By binding to the H3K27me3 binding pocket of EED, this compound prevents this stimulation, leading to the inhibition of PRC2's catalytic activity and a reduction in H3K27 trimethylation.[12][13] This can reactivate the expression of silenced tumor suppressor genes.
2. What are the known pharmacokinetic properties of this compound?
This compound has demonstrated an excellent pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profile in preclinical studies.[6][10] It is orally efficacious and can achieve complete and persistent tumor regression in xenograft models.[6][11] In mice, oral administration of this compound has shown good exposure.[14] It also exhibits a low risk of drug-drug interactions as it does not significantly inhibit or induce cytochrome P450 (CYP) enzymes.[11][15]
3. What was the formulation used for this compound in the initial preclinical studies?
In the key publication describing its discovery, this compound was formulated in a vehicle consisting of 20% DMSO, 10% Solutol HS15, and 70% Distilled water for oral administration in mice.[6]
4. How can I improve the solubility of my this compound formulation?
Improving the aqueous solubility of this compound is critical for enhancing its oral bioavailability. Several strategies can be employed:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution rate.[3][4]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble drugs.[1][16][17]
-
pH Modification: The use of alkalinizing or acidifying excipients can alter the local pH in the GI tract to favor dissolution, depending on the pKa of the drug.[4]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug.[18]
5. Which in-vivo models are suitable for testing the oral bioavailability of this compound formulations?
Mice are a commonly used initial model for in-vivo pharmacokinetic studies of this compound.[6] For a more predictive model of human oral bioavailability, pigs, particularly minipigs, are often considered due to the similarities in their gastrointestinal physiology to humans.[19] The choice of animal model is crucial for obtaining relevant data that can be extrapolated to humans.[8][20]
Quantitative Data
Table 1: In-Vitro Activity of this compound and Related Compounds
| Compound | EED Binding IC₅₀ (nM) | KARPAS422 Cell Growth Inhibition IC₅₀ (nM) |
| This compound (28) | 0.2 | 1.2 |
| Compound 22 | - | - |
| Compound 26 (N-methyl analog) | 0.6 | 0.9 |
| Compound 27 (N-ethyl analog) | - | - |
| Compound 29 (N-cyclopropyl analog) | 1.5 | 1.3 |
| Compound 30 (N-cyclobutyl analog) | 0.8 | 2.0 |
| Data extracted from Rej et al., J. Med. Chem. 2021.[6] |
Table 2: Pharmacokinetic Parameters of this compound Precursors in Mice
| Compound | Plasma Concentration at 1h (ng/mL) | Plasma Concentration at 3h (ng/mL) | Plasma Concentration at 6h (ng/mL) |
| 12 | 110 | 100 | <10 |
| 14 | 43 | <10 | <10 |
| 20 | 35 | <10 | <10 |
| 21 | 70 | 65 | <10 |
| 22 | 90 | 170 | 95 |
| Compounds were administered orally at 25 mg/kg. Data from Rej et al., J. Med. Chem. 2021.[6] |
Experimental Protocols
In-Vivo Oral Bioavailability Assessment in Mice
Objective: To determine the pharmacokinetic profile of an this compound formulation after oral administration.
Methodology:
-
Animal Model: Use male CD-1 or similar mouse strain, typically 6-8 weeks old.
-
Acclimatization: Allow animals to acclimate for at least 3 days before the experiment.
-
Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water before dosing.[21]
-
Formulation Preparation: Prepare the this compound formulation (e.g., solution, suspension, solid dispersion) at the desired concentration.
-
Dosing:
-
Oral (PO) Group: Administer the formulation via oral gavage at a specific dose (e.g., 10-50 mg/kg).[21] The volume is typically 10 mL/kg.
-
Intravenous (IV) Group: For absolute bioavailability determination, administer a solubilized form of this compound via tail vein injection at a lower dose (e.g., 1-5 mg/kg).[21]
-
-
Blood Sampling: Collect serial blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous vein or via retro-orbital bleeding.[21] Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%) using appropriate software.
In-Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above 200 Ω·cm².[21] Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.[21]
-
Permeability Assay (Bidirectional Transport):
-
Apical to Basolateral (A-to-B) Transport (Apparent Permeability, Papp):
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Add the this compound solution in transport buffer to the apical (A) side.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points and replace with fresh buffer.
-
-
Basolateral to Apical (B-to-A) Transport:
-
Add the this compound solution to the basolateral side and sample from the apical side.
-
-
-
Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Data Interpretation: Calculate the Papp values. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests that the compound is a substrate for active efflux.
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. chemintel360.com [chemintel360.com]
- 5. colorcon.com [colorcon.com]
- 6. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 11. JMC Publishes Study Showing Potential of EED Inhibitor this compound - [ascentage.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 19. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
long-term storage and handling of EEDi-5273
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and experimental use of EEDi-5273.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an exceptionally potent and orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2][3][4][5][6][7] EED is a core component of the Polycomb Repressive Complex 2 (PRC2).[1][8] this compound binds to the H3K27me3 binding pocket of EED, which allosterically inhibits the methyltransferase activity of EZH2, another key component of PRC2.[1][8] This leads to reduced H3K27 trimethylation, a key epigenetic modification, and subsequent modulation of gene expression.[1]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored under specific conditions depending on its form. A commercial supplier recommends the following:
-
As a powder: -20°C for up to 3 years.
-
In solvent: -80°C for up to 1 year.[9]
Q3: What is the solubility of this compound?
A3: While specific solubility data in various solvents is not detailed in the provided search results, the parent publication mentions the use of DMSO for in vitro assays and preparation for in vivo studies.[1] Generally, for similar small molecule inhibitors, DMSO is a common solvent for creating high-concentration stock solutions. Further dilutions into aqueous buffers or cell culture media should be performed carefully to avoid precipitation.
Q4: What are the known in vitro and in vivo potencies of this compound?
A4: this compound has demonstrated high potency in both biochemical and cell-based assays. In a KARPAS422 xenograft model, oral administration of this compound led to complete and persistent tumor regression.[1][2][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Aqueous Solution | - Low solubility in aqueous buffers.- Stock solution concentration is too high.- Buffer pH or composition is incompatible. | - Increase the percentage of organic co-solvent (e.g., DMSO) if the experiment allows.- Prepare a fresh, lower concentration stock solution.- Test the solubility in different buffer systems.- Sonicate the solution briefly to aid dissolution. |
| Inconsistent Results in Cell-Based Assays | - Degradation of the compound due to improper storage.- Inaccurate pipetting of the highly potent compound.- Cell line variability or passage number. | - Ensure the compound has been stored correctly (see FAQs).- Use freshly prepared dilutions from the stock solution for each experiment.- Calibrate pipettes and use appropriate techniques for handling small volumes.- Use a consistent and low passage number of cells. |
| Lack of In Vivo Efficacy | - Poor bioavailability in the chosen animal model.- Incorrect dosage or administration route.- Rapid metabolism of the compound. | - While this compound has shown excellent oral bioavailability, consider alternative formulations or administration routes if issues arise.[1][2][6][7]- Verify the dosage calculation and administration technique.- The published ADME profile of this compound is excellent, but if unexpected results occur, pharmacokinetic analysis in the specific model may be necessary.[1][8][10] |
| Unexpected Off-Target Effects | - High concentrations of the compound leading to non-specific activity.- Interaction with other components in the experimental system. | - Perform dose-response experiments to determine the optimal concentration with minimal off-target effects.- Include appropriate vehicle controls in all experiments.- this compound has been shown to have low inhibition of CYP enzymes, suggesting a low risk of drug-drug interactions.[8][10] |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Assay | Target/Cell Line | IC50 Value |
| EED Binding Assay | EED Protein | 0.2 nM |
| Cell Growth Inhibition | KARPAS422 Cells | 1.2 nM |
| Data sourced from multiple publications.[1][2][5][6][7] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
| Data sourced from a commercial supplier.[9] |
Experimental Protocols
Cell Growth Inhibition Assay (Based on KARPAS422 Cells)
-
Cell Culture: Culture KARPAS422 human B cell lymphoma cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.[1]
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-3,000 cells per well in 200 µL of culture medium.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO) and add to the wells. Ensure the final vehicle concentration is consistent across all wells.
-
Incubation: Treat the cells for 7 days at 37°C in a 5% CO2 incubator.[1]
-
Viability Assessment: Evaluate cell growth using a lactate (B86563) dehydrogenase-based WST-8 assay. Add WST-8 reagent to each well, incubate for 1-4 hours, and measure absorbance at 450 nm.[1]
-
Data Analysis: Normalize the absorbance readings to the DMSO-treated control cells and calculate the IC50 value using non-linear regression analysis.[1]
Visualizations
Caption: Mechanism of action of this compound on the PRC2 complex.
Caption: Workflow for cell growth inhibition assay.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 3. This compound | CAS#:2585648-55-9 | Chemsrc [chemsrc.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound|CAS 2585648-55-9|DC Chemicals [dcchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics - BioSpace [biospace.com]
- 9. This compound|T40223|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 10. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
Technical Support Center: Minimizing Variability in EEDi-5273 In Vivo Studies
Welcome to the technical support center for EEDi-5273, a potent and orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein. This resource is designed to assist researchers, scientists, and drug development professionals in designing and executing robust in vivo studies with this compound, with a focus on minimizing experimental variability and ensuring reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1] It binds with high affinity to the EED subunit, a core component of the PRC2 complex.[2][3] This binding prevents the interaction of EED with trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3), which is crucial for the allosteric activation and stabilization of the PRC2 complex.[1] By disrupting this interaction, this compound inhibits the methyltransferase activity of EZH2, the catalytic subunit of PRC2, leading to a global reduction in H3K27me3 levels.[2][3] This epigenetic modification results in the de-repression of target genes, which can induce cell cycle arrest, apoptosis, and tumor growth inhibition in susceptible cancer models.[4][5]
Q2: What is the recommended in vivo model for efficacy studies with this compound?
A2: The most well-characterized in vivo model for this compound efficacy is the KARPAS422 human B-cell lymphoma xenograft model.[2][3][6] This cell line harbors a Y641N mutation in EZH2, which is a common gain-of-function mutation in lymphomas. This compound has demonstrated complete and persistent tumor regression in this model with oral administration.[2][3]
Q3: What is a suitable formulation for oral administration of this compound in mice?
A3: A commonly used formulation for oral gavage of this compound in mice is a suspension in a vehicle consisting of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. It is crucial to ensure the suspension is homogenous before each administration to ensure consistent dosing.
Q4: What are the key pharmacokinetic (PK) parameters of this compound in mice?
A4: this compound exhibits an excellent pharmacokinetic profile in preclinical species.[2][3] Key PK parameters in mice are summarized in the table below.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC₅₀ (nM) | Reference |
| EED Binding | - | 0.2 | [2][3] |
| Cell Growth Inhibition | KARPAS422 | 1.2 | [2][3] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Parameter | Value | Units | Conditions | Reference |
| Dose | 50 | mg/kg | Single oral dose | [6] |
| Cmax | ~5.07 | µg/mL | - | [2] |
| Tmax | 1-4 | hours | - | |
| Half-life (t½) | >2 | hours | In plasma of all tested preclinical species | [7] |
| Bioavailability (F%) | High | - | - | |
| Efficacy | Complete and persistent tumor regression | - | 50 mg/kg in KARPAS422 xenograft | [6][7] |
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
-
Potential Cause: Inconsistent tumor cell implantation.
-
Solution: Ensure a consistent number of viable cells are injected subcutaneously in the same location on each mouse. Use of Matrigel can help to localize the tumor and promote consistent growth.
-
-
Potential Cause: Variability in animal health.
-
Solution: Use age- and weight-matched animals for each study. Monitor animal health closely and exclude any outliers that show signs of distress or illness unrelated to the treatment.
-
-
Potential Cause: Inhomogeneous drug formulation.
-
Solution: Ensure the this compound suspension is thoroughly mixed before each oral gavage to guarantee consistent dosing for every animal.
-
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
-
Potential Cause: Poor drug exposure at the tumor site.
-
Solution: Verify the oral gavage technique to ensure the full dose is administered to the stomach.[8] Conduct a pilot PK study to confirm adequate plasma and tumor drug concentrations. Consider optimizing the formulation to improve solubility and absorption.
-
-
Potential Cause: The tumor model is not dependent on the PRC2 pathway.
-
Solution: Confirm the expression and mutational status of EZH2 and other PRC2 components in your cell line. Assess the baseline levels of H3K27me3 to ensure the pathway is active.
-
-
Potential Cause: Development of drug resistance.
Issue 3: Unexpected Toxicity or Adverse Effects
-
Potential Cause: Off-target effects of this compound.
-
Solution: While this compound is reported to have no signs of toxicity in the KARPAS422 model, different models may have varied sensitivities.[2][3] Reduce the dose or dosing frequency. Monitor for common signs of toxicity in mice (weight loss, lethargy, ruffled fur). Conduct a formal toxicology study to identify any dose-limiting toxicities.
-
-
Potential Cause: Complications from the oral gavage procedure.
-
Solution: Ensure personnel are properly trained in oral gavage to prevent esophageal injury or accidental administration into the trachea.[8] Observe animals for signs of distress immediately after dosing.
-
Experimental Protocols
Detailed Methodology 1: KARPAS422 Xenograft Model and this compound Administration
-
Cell Culture: Culture KARPAS422 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or similar) aged 6-8 weeks.
-
Tumor Implantation:
-
Harvest KARPAS422 cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10⁸ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Drug Administration:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Prepare a fresh suspension of this compound in 0.5% methylcellulose and 0.2% Tween 80 in sterile water on each dosing day.
-
Administer this compound or vehicle control via oral gavage at the desired dose (e.g., 50 mg/kg) and schedule (e.g., once daily).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised, weighed, and processed for further analysis.
-
Detailed Methodology 2: Pharmacodynamic Analysis of H3K27me3 Reduction in Tumor Tissue by Western Blot
-
Tumor Homogenization:
-
Excise tumors from treated and control animals and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Extraction and Quantification:
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., Cell Signaling Technology, #9733) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for loading, strip the membrane and re-probe with an antibody for total Histone H3 (e.g., Cell Signaling Technology, #4499).
-
-
Densitometry Analysis:
-
Quantify the band intensities for H3K27me3 and total Histone H3 using image analysis software (e.g., ImageJ).
-
Calculate the ratio of H3K27me3 to total Histone H3 for each sample to determine the relative reduction in H3K27me3 levels.
-
Mandatory Visualization
Caption: PRC2 Signaling Pathway and Inhibition by this compound.
Caption: In Vivo Efficacy Study Workflow for this compound.
Caption: Troubleshooting Flowchart for this compound In Vivo Studies.
References
- 1. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dot | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. Diverse, Potent, and Efficacious Inhibitors That Target the EED Subunit of the Polycomb Repressive Complex 2 Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
EEDi-5273: A Comparative Guide to Synergistic Anticancer Combinations
For Researchers, Scientists, and Drug Development Professionals
The Embryonic Ectoderm Development (EED) inhibitor, EEDi-5273 (also known as APG-5918), has emerged as a promising therapeutic agent in oncology. As a key component of the Polycomb Repressive Complex 2 (PRC2), EED plays a crucial role in epigenetic regulation, and its inhibition has demonstrated potent anti-tumor activity. This guide provides a comparative analysis of the synergistic effects of this compound with other anticancer agents, supported by preclinical experimental data.
Synergistic Combinations of this compound in Prostate Cancer
Preclinical studies have highlighted the synergistic potential of this compound in combination with targeted therapies for prostate cancer, offering new avenues for overcoming treatment resistance.
This compound and Alrizomadlin (B605068) (MDM2 Inhibitor)
A notable synergistic interaction has been observed between this compound and alrizomadlin (APG-115), a selective inhibitor of the murine double minute 2 (MDM2) homolog. This combination has shown enhanced antitumor activity in preclinical models of prostate cancer.
Table 1: In Vivo Efficacy of this compound and Alrizomadlin Combination in Prostate Cancer Xenograft Models [1]
| Cell Line | Model | Treatment Group | Dose (mg/kg) | Treatment Duration (days) | T/C Value (%)* | Synergistic Index |
| 22Rv1 | CDX | Alrizomadlin | 100 | 26 | 93.39 | 1.40 |
| This compound | 100 | 26 | 49.89 | |||
| Combination | 100 (each) | 26 | 33.22 | |||
| LNCaP | CDX | Alrizomadlin | 50 or 100 | 28 | 47.61 | 2.44 |
| This compound | 100 | 28 | 80.32 | |||
| Combination | 100 (this compound) + 50 or 100 (Alrizomadlin) | 28 | 15.69 |
*T/C Value: Treatment vs. Control tumor volume percentage. A lower value indicates greater tumor growth inhibition.
Mechanism of Synergy:
The synergistic effect of the this compound and alrizomadlin combination is attributed to the simultaneous targeting of distinct but complementary pathways. Western blot analyses have revealed that the combination leads to:
-
Downregulation of DNA Methylation and Cell Cycle Proteins: Enhanced reduction of UHRF1, DNMT1, pRb, and CDK6.[1]
-
Upregulation of Tumor Suppressor Proteins: Marked increase in p53 and p21 expression.[1]
-
Induction of Apoptosis: Synergistic increase in the cleavage of PARP-1, a key marker of apoptosis, and downregulation of the anti-apoptotic protein MCL-1.[1]
References
Validating EEDi-5273's On-Target Effects in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The embryonic ectoderm development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2), has emerged as a critical therapeutic target in oncology and other diseases. EEDi-5273 is a novel, highly potent, and orally bioavailable small molecule inhibitor of EED.[1][2][3][4][5][6][7] This guide provides a comparative analysis of this compound with other EED inhibitors, focusing on the validation of its on-target effects in cellular contexts. Detailed experimental protocols and supporting data are presented to aid researchers in their evaluation and application of this compound.
Mechanism of Action of EED Inhibitors
EED plays a crucial role in the allosteric activation of the EZH2 methyltransferase activity of the PRC2 complex. It achieves this by binding to the trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3), a product of PRC2's own catalytic activity. This positive feedback loop is essential for the propagation and maintenance of the repressive H3K27me3 mark. This compound and similar allosteric inhibitors bind to the H3K27me3-binding pocket of EED, preventing this interaction and thereby inhibiting PRC2 activity. This leads to a global reduction in H3K27me3 levels and the subsequent de-repression of PRC2 target genes.
Comparative Performance of EED Inhibitors
This compound demonstrates exceptional potency in both biochemical and cellular assays, often outperforming earlier generation EED inhibitors. The following table summarizes key performance indicators for this compound and other notable EED inhibitors. The data is primarily derived from studies using the EZH2-mutant diffuse large B-cell lymphoma (DLBCL) cell line, KARPAS-422, a well-established model for assessing PRC2 inhibitor activity.
| Compound | EED Binding IC50 (nM) | KARPAS-422 Cell Growth IC50 (nM) | Notes |
| This compound | 0.2 [1][2][4][7] | 1.2 [1][2][4][7] | Exceptionally potent with excellent oral bioavailability.[5][6] |
| EEDi-5285 | 0.2 | 0.5 | A potent analog of this compound. |
| A-395 | 4.8 | 62.9 | A well-characterized tool compound for EED inhibition. |
| EED226 | 12.2 | 125.4 | An early-generation EED inhibitor. |
| MAK683 | Not publicly available | ~10-20 (in various DLBCL lines) | In clinical development (NCT02900651). |
| FTX-6058 | Not publicly available | Not publicly available | In clinical development for sickle cell disease. |
Experimental Protocols for Validating On-Target Effects
To rigorously validate the on-target effects of this compound, a series of biochemical and cellular assays are essential. The following diagram outlines a typical experimental workflow.
EED Binding Affinity Assay (AlphaScreen)
Objective: To quantify the binding affinity of this compound to the EED protein.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions in a microplate format.[8] In this context, a donor bead is conjugated to a tagged EED protein, and an acceptor bead is conjugated to a biotinylated H3K27me3 peptide. When the protein and peptide interact, the beads are brought into close proximity, generating a luminescent signal. This compound competes with the H3K27me3 peptide for binding to EED, leading to a dose-dependent decrease in the signal.
Detailed Methodology:
-
Reagents:
-
Recombinant His-tagged EED protein.
-
Biotinylated H3K27me3 peptide.
-
Streptavidin-coated Donor beads.
-
Nickel Chelate Acceptor beads.
-
Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
This compound and control compounds serially diluted in DMSO.
-
-
Procedure:
-
Perform the assay in a 384-well ProxiPlate.
-
Add 5 µL of assay buffer containing His-EED to each well.
-
Add 5 µL of serially diluted this compound or control compound.
-
Add 5 µL of assay buffer containing biotinylated H3K27me3 peptide.
-
Incubate at room temperature for 60 minutes.
-
Add 10 µL of a mixture of Streptavidin-Donor and Nickel Chelate-Acceptor beads (prepared in the dark).
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an EnVision plate reader or a similar instrument with AlphaScreen capabilities.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to DMSO-treated controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
-
Cell Growth Inhibition Assay
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[2][9][10][11][12] A decrease in ATP levels correlates with a reduction in cell viability.
Detailed Methodology:
-
Cell Culture:
-
Culture KARPAS-422 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[13] Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
-
-
Procedure:
-
Seed KARPAS-422 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Add serial dilutions of this compound or control compounds to the wells. Include a DMSO-only control.
-
Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the DMSO-treated control wells.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Cellular Target Engagement Assay (Western Blot for H3K27me3)
Objective: To confirm that this compound inhibits the catalytic activity of the PRC2 complex in cells by measuring the levels of H3K27me3.
Principle: Western blotting is used to detect the levels of a specific protein (in this case, the H3K27me3 modification) in a complex mixture of proteins extracted from cells. A reduction in the H3K27me3 signal upon treatment with this compound indicates target engagement and inhibition of PRC2.
Detailed Methodology:
-
Cell Treatment and Lysate Preparation:
-
Seed KARPAS-422 cells and treat with various concentrations of this compound (and controls) for 72-96 hours.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 4-20% Tris-glycine polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., Cell Signaling Technology, #9733, 1:1000 dilution) overnight at 4°C.[14]
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3 (e.g., Cell Signaling Technology, #4499, 1:1000 dilution).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
-
Compare the normalized H3K27me3 levels in this compound-treated samples to the DMSO control.
-
By following these detailed protocols, researchers can effectively validate the on-target effects of this compound in a cellular context and compare its performance to other PRC2 inhibitors. The exceptional potency and favorable pharmacological properties of this compound make it a valuable tool for studying the role of the PRC2 complex and a promising candidate for further therapeutic development.
References
- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. KARPAS-422. Culture Collections [culturecollections.org.uk]
- 5. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
- 6. JMC Publishes Study Showing Potential of EED Inhibitor this compound - [ascentage.com]
- 7. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. Karpas 422 | Culture Collections [culturecollections.org.uk]
- 11. ch.promega.com [ch.promega.com]
- 12. promega.com [promega.com]
- 13. accegen.com [accegen.com]
- 14. H3k27me3 Antibody (Lys27) (C36B11) Rabbit MAb | Cell Signaling Technology [cellsignal.com]
EEDi-5273: A Comparative Analysis of Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the development of highly selective inhibitors is paramount to ensure therapeutic efficacy while minimizing off-target effects. EEDi-5273 has emerged as a potent inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). This guide provides a comparative analysis of the cross-reactivity and selectivity profile of this compound against other known EED inhibitors, supported by available experimental data.
High-Affinity Binding and Potency of this compound
This compound demonstrates exceptional potency, binding to EED with an IC50 value of 0.2 nM.[1][2] This high affinity translates to potent cellular activity, inhibiting the growth of the KARPAS422 lymphoma cell line with an IC50 of 1.2 nM.[1][2]
Comparative Selectivity Profile
A critical aspect of any therapeutic candidate is its selectivity for the intended target over other cellular proteins. While comprehensive cross-reactivity panel data for this compound is not publicly available, initial assessments have provided some insights.
Cytochrome P450 (CYP) Enzymes: Studies on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound have shown that it does not exhibit obvious inhibitory or inductive activity on cytochrome P450 (CYP) enzymes.[3] This is a significant finding as it suggests a low risk of drug-drug interactions when co-administered with other therapeutic agents that are metabolized by the CYP pathway.
Comparison with Alternative EED Inhibitors
To provide a comprehensive overview, it is essential to compare the selectivity profile of this compound with other EED inhibitors in clinical development, such as MAK683 and FTX-6058.
MAK683: MAK683 is described as a potent and selective EED inhibitor.[4] While specific quantitative data from a broad kinase panel is not readily available in the primary literature, a study in the Journal of Medicinal Chemistry indicates the existence of supplementary data containing protein methyltransferase selectivity information. This suggests a focused effort to characterize its selectivity against related epigenetic targets.
FTX-6058: FTX-6058 is another EED inhibitor in clinical development. Preclinical data for FTX-6058 is reported to include an "extensive nonclinical safety package and off-target profile," with the compound described as having a "clean off-target profile." However, specific quantitative data from these selectivity panels are not detailed in the available public information.
BR-001: For another preclinical EED inhibitor, BR-001, it has been reported that it had no activity against a panel of 371 wild-type kinases, demonstrating a high degree of selectivity for this class of enzymes. While not a direct comparator for this compound, this data highlights the feasibility of developing highly selective EED inhibitors.
Summary of Comparative Data
| Inhibitor | Target | IC50 (nM) | Cross-Reactivity Data |
| This compound | EED | 0.2[1][2] | No obvious inhibition/induction of CYP enzymes.[3] |
| MAK683 | EED | - | Described as selective; protein methyltransferase selectivity data available in supplementary information of a publication.[4] |
| FTX-6058 | EED | - | Described as having a "clean off-target profile." |
| BR-001 | EED | - | No activity against 371 wild-type kinases. |
Experimental Methodologies
The assessment of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. The following are detailed methodologies for key experiments cited in the evaluation of EED inhibitors.
Biochemical Assay for EED Binding: AlphaLISA Competition Assay
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to measure the binding affinity of inhibitors to their target protein.
Principle: This assay measures the competition between a biotinylated ligand (e.g., a histone H3 peptide trimethylated at lysine (B10760008) 27, H3K27me3) and the test inhibitor for binding to a GST-tagged EED protein. Streptavidin-coated donor beads bind to the biotinylated peptide, and anti-GST antibody-conjugated acceptor beads bind to the GST-EED protein. When in close proximity, excitation of the donor beads results in a luminescence signal from the acceptor beads. The inhibitor displaces the biotinylated peptide, leading to a decrease in the signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA). Dilute GST-EED, biotinylated H3K27me3 peptide, and test compounds in assay buffer to desired concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound, GST-EED, and biotinylated H3K27me3 peptide. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Bead Addition: Add a mixture of streptavidin-donor beads and anti-GST acceptor beads to each well.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Read the plate using an AlphaScreen-capable plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Assay for Target Engagement: H3K27me3 ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of histone H3 trimethylated at lysine 27 (H3K27me3) in cells treated with an EED inhibitor. A decrease in H3K27me3 levels indicates target engagement and inhibition of the PRC2 complex.
Principle: Cell lysates are added to a microplate coated with an antibody that captures total histone H3. A second antibody, specific for the H3K27me3 mark and conjugated to an enzyme (e.g., horseradish peroxidase, HRP), is then added. The amount of bound H3K27me3 is quantified by adding a substrate that is converted by HRP into a detectable signal.
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with various concentrations of the EED inhibitor for a specified duration (e.g., 72 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release the nuclear contents, including histones.
-
Histone Capture: Add the cell lysates to the wells of the ELISA plate pre-coated with an anti-histone H3 antibody. Incubate to allow the capture of histones.
-
Detection Antibody Incubation: Wash the wells and add the HRP-conjugated anti-H3K27me3 antibody. Incubate to allow binding to the trimethylated histones.
-
Substrate Addition and Signal Detection: Wash the wells and add a colorimetric or chemiluminescent HRP substrate. Measure the signal using a microplate reader.
-
Data Analysis: Normalize the H3K27me3 signal to the total histone H3 signal (or cell number) and calculate the IC50 value for the reduction of the H3K27me3 mark.
Visualizations
PRC2 Signaling Pathway and EED Inhibition
Caption: Mechanism of PRC2 inhibition by this compound.
Experimental Workflow for AlphaLISA Competition Assay
Caption: Workflow for the AlphaLISA EED binding assay.
Selectivity Comparison of EED Inhibitors
Caption: Logical relationship of selectivity for EED inhibitors.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JMC Publishes Study Showing Potential of EED Inhibitor this compound - [ascentage.com]
- 4. pubs.acs.org [pubs.acs.org]
EEDi-5273: A Potent EED Inhibitor Overcoming EZH2 Inhibitor Resistance
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to EZH2 inhibitors presents a significant challenge in the treatment of various cancers. This guide provides a comparative analysis of EEDi-5273, a novel and potent Embryonic Ectoderm Development (EED) inhibitor, against other EED inhibitors, particularly in the context of EZH2 inhibitor-resistant models. By targeting EED, a critical component of the Polycomb Repressive Complex 2 (PRC2), this compound offers a promising therapeutic strategy to circumvent resistance mechanisms that plague direct EZH2 inhibition.
Mechanism of Action: Targeting EED to Inhibit PRC2
The PRC2 complex, comprising core subunits EZH2, EED, and SUZ12, is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to gene silencing. EZH2 is the catalytic subunit, while EED is essential for the stability and allosteric activation of the PRC2 complex. EED binds to the H3K27me3 mark, which in turn stimulates the methyltransferase activity of EZH2, creating a positive feedback loop that propagates the repressive chromatin state.
EZH2 inhibitors typically compete with the cofactor S-adenosyl-L-methionine (SAM), directly blocking the catalytic activity of EZH2. However, resistance can arise through mutations in the EZH2 catalytic domain that reduce inhibitor binding, or through the activation of bypass signaling pathways.
EED inhibitors, such as this compound, employ an alternative mechanism. They bind to the H3K27me3-binding pocket of EED, preventing the allosteric activation of EZH2 and destabilizing the PRC2 complex. This dual mechanism of action allows EED inhibitors to be effective even in the presence of EZH2 mutations that confer resistance to direct EZH2 inhibitors.
Overcoming EZH2 Inhibitor Resistance
Resistance to EZH2 inhibitors is a significant clinical hurdle. EED inhibitors provide a powerful strategy to overcome this resistance. By targeting a different subunit of the PRC2 complex, they remain effective against tumors that have developed resistance to EZH2-targeted therapies.
Comparative Efficacy of EED Inhibitors
While head-to-head clinical trials are limited, preclinical data provide a strong basis for comparing the efficacy of this compound with other EED inhibitors, such as MAK683 and FTX-6058.
In Vitro Potency
This compound has demonstrated exceptional potency in preclinical studies.
| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |
| This compound | EED | Binding Assay | 0.2 | N/A | **** |
| This compound | Cell Growth | Inhibition | 1.2 | KARPAS-422 | **** |
| MAK683 | EED | Binding Assay | ~5 | N/A | Not explicitly found |
| MAK683 | Cell Growth | Inhibition | ~10-50 | Various Lymphoma | Not explicitly found |
| FTX-6058 | EED | Functional Assay | Not explicitly found | N/A | Not explicitly found |
In Vivo Efficacy
In a xenograft model using the KARPAS-422 cell line (a human B-cell lymphoma line with an EZH2 Y641N mutation), oral administration of this compound resulted in complete and persistent tumor regression. This demonstrates the potent in vivo anti-tumor activity of this compound.
| Compound | Model | Dosing | Outcome | Reference |
| This compound | KARPAS-422 Xenograft | Oral | Complete and persistent tumor regression | **** |
| MAK683 | Various Xenografts | Oral | Tumor growth inhibition | Not explicitly found |
| FTX-6058 | Cancer Models | Oral | Data primarily in sickle cell disease models | Not explicitly found |
Experimental Protocols
Generation of EZH2 Inhibitor-Resistant Cell Lines
A common method to generate EZH2 inhibitor-resistant cell lines involves continuous culture of sensitive parental cells in the presence of gradually increasing concentrations of an EZH2 inhibitor (e.g., tazemetostat, GSK126).
Detailed Protocol:
-
Cell Seeding: Seed a sensitive cancer cell line (e.g., KARPAS-422) at a low density in appropriate culture medium.
-
Initial Inhibitor Treatment: Add an EZH2 inhibitor at a concentration close to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume normal proliferation, passage them and increase the inhibitor concentration by a small increment (e.g., 1.2 to 2-fold).
-
Repeat: Repeat the dose escalation process over several months.
-
Selection of Resistant Clones: Isolate and expand single-cell clones that can proliferate in high concentrations of the EZH2 inhibitor (e.g., >1 µM).
-
Characterization: Confirm resistance by dose-response assays and sequence the EZH2 gene to identify potential resistance mutations.
In Vivo Xenograft Studies
Protocol for Evaluating this compound Efficacy in EZH2-Inhibitor Resistant Xenograft Models:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Implantation: Subcutaneously implant the generated EZH2 inhibitor-resistant cancer cells into the flanks of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer this compound orally at a predetermined dose and schedule.
-
Efficacy Assessment: Measure tumor volume and body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor samples to assess target engagement, such as measuring the levels of H3K27me3.
-
Toxicity Assessment: Monitor for any signs of toxicity throughout the study.
Conclusion
This compound is a highly potent and orally bioavailable EED inhibitor that demonstrates significant promise in overcoming resistance to EZH2 inhibitors. Its distinct mechanism of action, targeting the allosteric activation and stability of the PRC2 complex via EED, provides a clear advantage in treating cancers that have developed resistance through EZH2 mutations or other bypass mechanisms. The preclinical data strongly support the continued development of this compound as a valuable therapeutic agent for patients with EZH2 inhibitor-resistant malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in this patient population.
A Head-to-Head Showdown: EEDi-5273 vs. A-395 in PRC2 Inhibition
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of the Polycomb Repressive Complex 2 (PRC2) is a critical frontier in epigenetic drug discovery. Two notable contenders in this arena are EEDi-5273 and A-395, both targeting the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex. This guide provides an objective, data-driven comparison of these two inhibitors to aid in the selection of the most appropriate tool for research and development.
At the heart of their mechanism, both this compound and A-395 are allosteric inhibitors that bind to the H3K27me3-binding pocket of EED.[1][2] This action prevents the allosteric activation of EZH2, the catalytic subunit of PRC2, thereby inhibiting the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[1][2] Dysregulation of PRC2 activity is implicated in numerous cancers, making it a prime therapeutic target.
Quantitative Performance: A Clear Distinction
Experimental data reveals a significant potency advantage for this compound over A-395 in both biochemical and cellular assays.
| Parameter | This compound | A-395 | Reference Cell Line |
| EED Binding IC50 | 0.2 nM | 7 nM | N/A (Biochemical Assay) |
| PRC2 Complex Inhibition IC50 | Not explicitly stated | 18 nM | N/A (Biochemical Assay) |
| KARPAS-422 Cell Growth Inhibition IC50 | 1.2 nM | Data not available in KARPAS-422 | KARPAS-422 (EZH2 Y641N mutant) |
| Cellular H3K27me3 Inhibition IC50 | Not explicitly stated | 90 nM (in RD cells) | RD (rhabdoid tumor) |
Table 1: Comparative analysis of the inhibitory concentrations (IC50) of this compound and A-395. Lower values indicate higher potency.
Biochemical assays demonstrate that this compound binds to EED with an IC50 of 0.2 nM, showcasing exceptionally high affinity. In contrast, A-395's binding affinity to EED, while still potent, is reported with an IC50 of 7 nM for competing with an H3K27me3 peptide. Furthermore, A-395 inhibits the enzymatic activity of the trimeric PRC2 complex with an IC50 of 18 nM.
In Vivo Efficacy: this compound Demonstrates Tumor Regression
In preclinical xenograft models using KARPAS-422 cells, oral administration of this compound led to complete and sustained tumor regression, highlighting its potential for in vivo efficacy. In contrast, while in vivo activity for A-395 has been demonstrated in a DLBCL Pfeiffer xenograft model, the published data focuses on target engagement and reduction of H3K27me3 levels rather than complete tumor regression.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for comparing EED inhibitors.
Caption: PRC2 Signaling Pathway and Inhibition by this compound and A-395.
Caption: Experimental Workflow for Comparing EED Inhibitors.
Experimental Protocols
EED Binding Assay (AlphaScreen)
This assay quantitatively measures the binding affinity of inhibitors to the EED protein.
-
Principle: A competition-based assay where the inhibitor competes with a biotinylated H3K27me3 peptide for binding to a GST-tagged or His-tagged EED protein. The interaction is detected using donor and acceptor beads that generate a chemiluminescent signal when in close proximity.
-
General Protocol:
-
Serially dilute the test compounds (this compound or A-395) in DMSO.
-
In a 384-well plate, add the test compound, recombinant EED protein, and the biotinylated H3K27me3 peptide in assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add streptavidin-coated donor beads and anti-tag (e.g., anti-GST or anti-His) acceptor beads.
-
Incubate in the dark at room temperature for a further defined period (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Cell Growth Inhibition Assay (KARPAS-422)
This assay assesses the effect of the inhibitors on the proliferation of cancer cells.
-
Principle: Cells are cultured in the presence of varying concentrations of the inhibitor, and cell viability is measured after a set incubation period.
-
General Protocol:
-
Seed KARPAS-422 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Add serial dilutions of this compound or A-395 to the wells.
-
Incubate the plate for a specified duration (e.g., 7-14 days), replenishing the medium with fresh compound as necessary.
-
Assess cell viability using a suitable method, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Measure luminescence using a plate reader.
-
Determine IC50 values from the dose-response curves.
-
Cellular H3K27me3 Quantification Assay (ELISA)
This assay measures the levels of the H3K27me3 mark within cells following inhibitor treatment.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify the amount of H3K27me3 in histone extracts from treated cells.
-
General Protocol:
-
Treat cells (e.g., RD or KARPAS-422) with various concentrations of the inhibitor for a specific time (e.g., 72 hours).
-
Harvest the cells and perform histone extraction using an acid extraction method.
-
Coat a 96-well plate with a capture antibody against a histone protein (e.g., total Histone H3).
-
Add the histone extracts to the wells and incubate.
-
Add a primary antibody specific for H3K27me3 and incubate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the resulting colorimetric or chemiluminescent signal.
-
Normalize the H3K27me3 signal to the total histone H3 signal and determine the IC50 for H3K27me3 reduction.
-
Conclusion
Based on the available data, this compound emerges as a significantly more potent inhibitor of the EED-PRC2 axis compared to A-395, both at the biochemical and cellular levels. Its demonstrated ability to induce complete and lasting tumor regression in a preclinical model further underscores its potential as a promising therapeutic candidate. A-395 remains a valuable chemical probe for studying PRC2 biology, particularly given its well-characterized mechanism of action. The choice between these two inhibitors will ultimately depend on the specific experimental goals, with this compound being the preferred agent for applications requiring maximal potency and in vivo efficacy. Researchers should carefully consider the specific cell lines and assay conditions when interpreting and comparing data from different studies.
References
evaluating the persistence of tumor regression with EEDi-5273
A Comparative Analysis of the Potent and Orally Efficacious EED Inhibitor
In the landscape of epigenetic cancer therapies, the embryonic ectoderm development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2), has emerged as a compelling target. This guide provides a comprehensive evaluation of EEDi-5273, a novel EED inhibitor, and benchmarks its performance against other known EED inhibitors. We present supporting experimental data on its remarkable ability to induce and sustain tumor regression, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Unveiling this compound: Mechanism of Action
This compound is an exceptionally potent, orally bioavailable small molecule inhibitor of EED.[1][2] The PRC2 complex, comprising EZH2, EED, and SUZ12, is a key regulator of gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[3] EED plays a crucial allosteric role by binding to H3K27me3, which stimulates the methyltransferase activity of EZH2, the catalytic subunit of PRC2.[3] this compound disrupts this process by binding to the H3K27me3-binding pocket of EED with high affinity, thus preventing the allosteric activation of PRC2 and leading to a global reduction in H3K27me3 levels. This epigenetic reprogramming reactivates silenced tumor suppressor genes, ultimately inhibiting cancer cell growth.
The PRC2 Signaling Pathway
The following diagram illustrates the canonical PRC2 signaling pathway and the mechanism of its inhibition by this compound.
Comparative Efficacy: this compound vs. Other EED Inhibitors
This compound has demonstrated superior potency and sustained tumor regression compared to other EED inhibitors in preclinical models. The following tables summarize the available quantitative data.
Table 1: In Vitro Potency of EED Inhibitors
| Compound | EED Binding IC50 (nM) | KARPAS422 Cell Growth IC50 (nM) |
| This compound | 0.2 [1][2] | 1.2 [1][2] |
| EED226 | 17.6[4] | 182[4] |
| A-395 | 1.5 (KD) | ~90 (H3K27 methylation) |
| BR-001 | 4.5 | Not Reported |
| MAK683 | Not Reported | Not Reported |
| FTX-6058 | Not Reported | Not Reported |
Table 2: In Vivo Efficacy and Persistence of Tumor Regression
| Compound | Model | Dosing | Outcome | Persistence of Regression |
| This compound | KARPAS422 Xenograft | 50 mg/kg, oral, daily | Complete Tumor Regression [2][5] | Maintained until at least Day 114 [5][6] |
| EEDi-5285 | KARPAS422 Xenograft | 50 mg/kg, oral, daily | Complete Tumor Regression[4] | Maintained for 72 days post-treatment[1][4] |
| EED226 | KARPAS422 Xenograft | 40 mg/kg, oral, daily | Complete Tumor Regression[1][4] | Not Reported |
| A-395 | Pfeiffer Xenograft | Not Reported | Antitumor Efficacy | Not Reported |
| BR-001 | KARPAS422 Xenograft | 100 mg/kg, oral, twice daily | 85% Tumor Growth Inhibition[7] | Not Reported |
| MAK683 | KARPAS422 Xenograft | Not Reported | Antitumor Activity[3] | Not Reported |
Experimental Protocols
KARPAS422 Xenograft Model for Efficacy Studies
A detailed methodology for the key in vivo experiments is provided below, based on standard practices and information from related studies.
Detailed Steps:
-
Cell Culture: KARPAS422 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. Cells are maintained in a logarithmic growth phase.
-
Animal Model: Female severe combined immunodeficient (SCID) or NOD/SCID mice, typically 6-8 weeks old, are used.
-
Tumor Cell Inoculation: Approximately 5 x 10^6 to 1 x 10^7 KARPAS422 cells in 100-200 µL of a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with digital calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 150-200 mm³, mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally once daily at the specified dose (e.g., 50 mg/kg). The vehicle control group receives the same volume of the formulation excipient.
-
Efficacy Evaluation: Tumor volumes are measured twice weekly throughout the treatment period. Body weight and general health of the mice are also monitored.
-
Persistence Study: Following the completion of the treatment course, a cohort of animals that achieved complete tumor regression is monitored for an extended period (e.g., up to 114 days or more) without further treatment to evaluate the durability of the response.
Conclusion
This compound stands out as a highly promising EED inhibitor, distinguished by its exceptional potency and, most notably, its ability to induce complete and durable tumor regression in preclinical models. The persistence of its antitumor effect long after cessation of treatment suggests a profound and lasting impact on the epigenetic landscape of cancer cells. This remarkable feature, combined with its favorable oral bioavailability, positions this compound as a strong candidate for further clinical development, with the potential to offer a significant therapeutic advantage over existing and emerging cancer therapies. The data presented in this guide underscore the importance of continued research into this compound and its potential to translate into a paradigm-shifting treatment for patients with a variety of malignancies.
References
- 1. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]
- 6. JMC Publishes Study Showing Potential of EED Inhibitor this compound - [ascentage.com]
- 7. aacrjournals.org [aacrjournals.org]
Synergistic Inhibition of Prostate Cancer Progression with Combined EEDi-5273 and MDM2 Inhibitor Therapy: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the novel combination therapy involving the Embryonic Ectoderm Development (EED) inhibitor, EEDi-5273 (also known as APG-5918), and the Murine Double Minute 2 (MDM2) inhibitor, alrizomadlin (B605068) (APG-115), for the treatment of prostate cancer. The data presented herein is based on preclinical studies and offers a rationale for the clinical development of this combination therapy. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Abstract
Advanced prostate cancer, particularly in its castration-resistant form, presents a significant therapeutic challenge. Preclinical evidence strongly suggests that the combination of this compound and the MDM2 inhibitor alrizomadlin results in synergistic antitumor activity in prostate cancer models. This synergy is achieved through the modulation of key pathways involved in DNA methylation, cell cycle progression, and apoptosis. This guide summarizes the quantitative data from these studies, details the experimental methodologies, and provides visual representations of the underlying molecular mechanisms.
Comparative Efficacy of this compound and Alrizomadlin Combination Therapy
The combination of this compound and alrizomadlin has demonstrated significant synergistic anti-tumor effects in preclinical models of prostate cancer. In vivo studies using cell line-derived xenograft (CDX) models of both castration-resistant (22Rv1) and androgen-dependent (LNCaP) prostate cancer showed that the combination treatment was markedly more effective than either agent alone.
Table 1: In Vivo Efficacy of this compound and Alrizomadlin in Prostate Cancer Xenograft Models
| Cell Line | Treatment Group | Dose (mg/kg) | Duration (days) | Treatment-to-Control (T/C) Value (%) | Synergistic Index |
| 22Rv1 | Alrizomadlin | 100 | 26 | 93.39 | - |
| This compound | 100 | 26 | 49.89 | - | |
| Combination | 100 (each) | 26 | 33.22 | 1.40 | |
| LNCaP | Alrizomadlin | 50-100 | 28 | 47.61 | - |
| This compound | 100 | 28 | 80.32 | - | |
| Combination | 100 (Alrizomadlin) + 100 (this compound) | 28 | 15.69 | 2.44 |
Data sourced from a preclinical study presented at the AACR Annual Meeting 2024.[1][2]
Alternative MDM2 Inhibitors in Prostate Cancer Research
While this guide focuses on the combination with alrizomadlin, it is noteworthy that other MDM2 inhibitors have also been investigated in prostate cancer, demonstrating the potential of targeting the MDM2-p53 axis.
-
MI-219: This small molecule inhibitor has been shown to sensitize prostate cancer cells to radiation and androgen deprivation therapy in a p53-dependent manner.[1][2]
-
XR-2: A novel MDM2 inhibitor that has demonstrated potent anti-tumor efficacy and the ability to overcome enzalutamide (B1683756) resistance in preclinical models of castration-resistant prostate cancer.[3][4]
These findings underscore the broad potential of MDM2 inhibition as a therapeutic strategy in prostate cancer, both as a monotherapy and in combination with other agents.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical studies of this compound and alrizomadlin combination therapy.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Lines: Human castration-resistant (22Rv1) and androgen-dependent (LNCaP) prostate cancer cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with this compound, alrizomadlin, or the combination at various concentrations.
-
After the desired incubation period (e.g., 72 hours), the plates are equilibrated to room temperature.
-
A volume of CellTiter-Glo® reagent equal to the volume of cell culture medium is added to each well.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a luminometer. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Western Blotting
Western blotting is used to detect specific proteins in a sample and assess the mechanism of action of the drug combination.
-
Procedure:
-
Prostate cancer cells (22Rv1 and LNCaP) are treated with the inhibitors for the specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against target proteins (e.g., DNMT1, UHRF1, pRb, CDK6, MCL-1, PARP-1, p53, p21).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.
-
In Vivo Xenograft Studies
Subcutaneous cell line-derived xenograft (CDX) models are used to evaluate the anti-tumor effects of the drug combination in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Procedure:
-
22Rv1 or LNCaP cells are injected subcutaneously into the flanks of the mice.
-
When tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound alone, alrizomadlin alone, and combination).
-
Drugs are administered as per the specified dose and schedule (e.g., oral gavage daily).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Efficacy is evaluated based on the Treatment-to-Control (T/C) value, and synergy is calculated using appropriate models.
-
Visualizing the Molecular Mechanisms and Experimental Design
Experimental Workflow
Signaling Pathway of this compound and Alrizomadlin Combination
The synergistic effect of this compound and alrizomadlin stems from their complementary mechanisms of action, targeting both epigenetic regulation and the p53 tumor suppressor pathway.
The combination of this compound and alrizomadlin leads to a multi-pronged attack on prostate cancer cells. This compound inhibits the PRC2 complex, leading to decreased H3K27 trimethylation and subsequent changes in gene expression. Alrizomadlin inhibits MDM2, leading to the stabilization and activation of the p53 tumor suppressor protein. Together, they synergistically downregulate key proteins involved in DNA methylation (DNMT1, UHRF1), cell cycle progression (pRb, CDK6), and survival (MCL-1), while promoting apoptosis, as evidenced by increased cleavage of PARP-1.[1][2]
References
- 1. MDM2 Inhibition Sensitizes Prostate Cancer Cells to Androgen Ablation and Radiotherapy in a p53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2 Inhibition Sensitizes Prostate Cancer Cells to Androgen Ablation and Radiotherapy in a p53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel MDM2 Inhibitor XR-2 Exerts Potent Anti-Tumor Efficacy and Overcomes Enzalutamide Resistance in Prostate Cancer [frontiersin.org]
- 4. Novel MDM2 Inhibitor XR-2 Exerts Potent Anti-Tumor Efficacy and Overcomes Enzalutamide Resistance in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of EEDi-5273: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the potent EED inhibitor, EEDi-5273, to ensure laboratory safety and environmental compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the disposal of this compound, a potent and orally efficacious embryonic ectoderm development (EED) inhibitor.[1][2][3][4][5][6] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of biologically active, small molecule compounds and should be conducted in accordance with institutional and local environmental health and safety (EHS) regulations.
Chemical and Physical Properties of this compound
A summary of the available quantitative data for this compound is provided below. This information is crucial for its safe handling and the formulation of disposal strategies.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₂F₄N₆O₂ | [2] |
| Molecular Weight | 526.49 g/mol | [2] |
| IC₅₀ (EED Binding) | 0.2 nM | [1][3][4][6] |
| IC₅₀ (KARPAS422 cell growth inhibition) | 1.2 nM | [1][3][4][6] |
| CAS Number | 2585648-55-9 | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound requires careful consideration due to its high potency and biological activity. The following step-by-step procedure outlines a conservative approach to its disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a highly potent, biologically active compound, it should be handled as a hazardous substance. While specific toxicity data is unavailable, it is prudent to assume it may be harmful if swallowed, inhaled, or comes into contact with skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial for safe and compliant disposal.
-
Solid Waste:
-
Unused/Expired this compound: Collect in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, contaminated gloves, weigh boats, and bench paper, must be disposed of as hazardous solid waste. Place these items in a dedicated, sealed, and clearly labeled waste bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound: Collect in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. It is generally recommended to keep halogenated and non-halogenated solvent waste separate.
-
Labeling and Storage
Accurate and clear labeling is mandatory for all hazardous waste containers.
-
Labeling: The waste container label for this compound should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The associated hazards (e.g., "Potent Biologically Active Compound," "Handle with Caution")
-
-
Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by your institution's EHS department.
Final Disposal
The ultimate disposal of this compound must be carried out by a licensed hazardous waste disposal company.
-
EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste. Provide them with all necessary information regarding the waste stream.
-
Regulatory Compliance: Ensure that all disposal procedures adhere to local, state, and federal regulations for hazardous waste management.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:2585648-55-9 | Chemsrc [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 5. This compound - Immunomart [immunomart.com]
- 6. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling EEDi-5273: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical guidance for handling EEDi-5273, a potent and orally efficacious EED inhibitor.[1][2][3][4][5] Due to its high potency and novel nature, a comprehensive understanding and strict adherence to safety protocols are imperative to ensure the well-being of laboratory personnel. In the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on best practices for handling potent, research-stage chemical compounds.
Immediate Safety Considerations
Given that this compound is a highly potent molecule designed to modulate fundamental cellular processes, it should be handled as a potentially hazardous compound.[1][2][3][4][5] The primary risks include accidental inhalation, ingestion, or skin contact, which could lead to unknown physiological effects. Therefore, a multi-layered approach to personal protection and containment is essential.
Personal Protective Equipment (PPE) Protocol
Standard laboratory attire is insufficient for handling this compound. The following PPE is mandatory:
-
Hand Protection: Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon any sign of contamination.
-
Eye and Face Protection: Chemical splash goggles and a full-face shield must be worn when handling the solid compound or concentrated solutions.
-
Body Protection: A disposable, solid-front laboratory gown with tight-fitting cuffs is necessary. This should be worn over personal clothing and removed before exiting the designated handling area.
-
Respiratory Protection: All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent aerosolization and inhalation. If these are not available, a powered air-purifying respirator (PAPR) with an appropriate cartridge should be used, following a formal risk assessment by your institution's Environmental Health and Safety (EHS) department.
Operational Plan for Safe Handling
A designated and clearly marked area within the laboratory should be established for the exclusive handling of this compound. Access to this area should be restricted to trained personnel.
Weighing and Reconstitution:
-
Preparation: Before handling, ensure the chemical fume hood or containment unit is functioning correctly. Assemble all necessary equipment, including a dedicated set of spatulas and weigh boats.
-
Weighing: Carefully weigh the solid this compound within the containment unit. Use anti-static weigh boats to minimize the dispersal of the powder.
-
Reconstitution: Add the solvent to the vial containing this compound slowly and carefully to avoid splashing. Cap the vial securely and mix gently until the compound is fully dissolved.
Experimental Use:
-
All subsequent dilutions and experimental procedures involving this compound solutions should also be performed within a chemical fume hood.
-
Use disposable plasticware whenever possible to minimize the need for cleaning and the risk of cross-contamination.
Disposal Plan
All materials that have come into contact with this compound are to be considered hazardous waste.
-
Solid Waste: This includes gloves, disposable gowns, weigh boats, and any other contaminated solid materials. These should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All unused solutions and contaminated solvents must be collected in a separate, labeled hazardous liquid waste container.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous materials.
Consult your institution's EHS department for specific guidelines on the final disposal of these waste streams.
Data Summary
For ease of reference, the key quantitative data for this compound are summarized below.
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₂₂F₄N₆O₂ | [2] |
| Molecular Weight | 526.49 | [2] |
| EED Binding IC₅₀ | 0.2 nM | [1][2][3][4][5] |
| KARPAS422 Cell Growth IC₅₀ | 1.2 nM | [1][3][4] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the necessary workflows for safely handling this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Hierarchy of personal protective equipment for handling this compound.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:2585648-55-9 | Chemsrc [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drugdiscovery.umich.edu [drugdiscovery.umich.edu]
- 5. This compound - Immunomart [immunomart.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
